molecular formula C42H42O22 B13732532 Sikokianin E

Sikokianin E

Cat. No.: B13732532
M. Wt: 898.8 g/mol
InChI Key: GDXPENUQCBJIJB-IGIDPGADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sikokianin E is a useful research compound. Its molecular formula is C42H42O22 and its molecular weight is 898.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H42O22

Molecular Weight

898.8 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C42H42O22/c43-11-23-29(51)33(55)35(57)41(61-23)59-21-7-3-15-27(49)25(37(63-39(15)31(21)53)13-1-5-17(45)19(47)9-13)26-28(50)16-4-8-22(60-42-36(58)34(56)30(52)24(12-44)62-42)32(54)40(16)64-38(26)14-2-6-18(46)20(48)10-14/h1-10,23-26,29-30,33-38,41-48,51-58H,11-12H2/t23-,24-,25-,26+,29-,30-,33+,34+,35-,36-,37+,38-,41-,42-/m1/s1

InChI Key

GDXPENUQCBJIJB-IGIDPGADSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H](OC6=C(C5=O)C=CC(=C6O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(OC6=C(C5=O)C=CC(=C6O)OC7C(C(C(C(O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Sikokianin E: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sikokianin E is a recently identified biflavonone, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive technical overview of the natural source, isolation, and characterization of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, a visualization of the isolation workflow is presented using the Graphviz DOT language to facilitate a clear understanding of the process.

Natural Source

This compound has been isolated from the capitulum (flower heads) of Coreopsis tinctoria.[1] This plant, commonly known as plains coreopsis or dyer's coreopsis, is a member of the Asteraceae family and is recognized for its traditional use in various remedies and its rich content of flavonoids and other bioactive compounds.

Isolation of this compound

The isolation of this compound from Coreopsis tinctoria is a multi-step process involving extraction and chromatography. The following protocol is based on the methodology described in the primary literature.[1]

Experimental Protocol

2.1.1. Plant Material and Extraction

  • Plant Material: Dried capitulum of Coreopsis tinctoria.

  • Extraction: The dried plant material (5 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound is primarily found in the ethyl acetate fraction.

2.1.3. Chromatographic Separation

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity (from 100:0 to 0:100 v/v) to yield several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by column chromatography on a Sephadex LH-20 column, eluting with a mixture of CHCl₃ and MeOH (1:1 v/v).

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water.

Quantitative Data
ParameterValueReference
Starting Plant Material 5 kg of dried Coreopsis tinctoria capitulum[1]
Crude Extract Yield Not explicitly stated in the reference
Isolated Yield of this compound Not explicitly stated in the reference
Purity of this compound ≥98% (as determined by HPLC)

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey FindingsReference
HRESIMS Molecular formula determined as C₄₂H₄₂O₂₂.[1]
¹H-NMR Provided data on the proton chemical shifts and coupling constants, revealing the arrangement of protons in the biflavonone structure.[1]
¹³C-NMR Indicated the number and types of carbon atoms present, confirming the biflavonone skeleton.[1]
2D-NMR (COSY, HSQC, HMBC) Established the connectivity between protons and carbons, allowing for the complete assignment of the structure.[1]
Circular Dichroism (CD) Determined the absolute stereochemistry of the molecule.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation of this compound from Coreopsis tinctoria.

Sikokianin_E_Isolation plant Dried Coreopsis tinctoria capitulum (5 kg) extraction Extraction with 95% EtOH plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction silica_gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) etoh_fraction->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography (CHCl₃-MeOH 1:1) fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC (C18, MeOH-H₂O) purified_fractions->prep_hplc sikokianin_e This compound (Purity ≥98%) prep_hplc->sikokianin_e

Isolation workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. The primary focus of the initial research was on its isolation and structural elucidation.[1] Further research is required to explore the pharmacological potential of this novel biflavonone.

Conclusion

This compound is a novel biflavonone isolated from the capitulum of Coreopsis tinctoria. Its structure has been fully characterized by modern spectroscopic methods. The detailed isolation protocol provided herein offers a foundation for researchers to obtain this compound for further investigation into its potential therapeutic applications. Future studies are warranted to elucidate the biological activities and mechanisms of action of this compound, which may open new avenues for drug discovery and development.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the likely enzymatic cascade leading to the formation of the sesterterpenoid, Sikokianin E, tailored for researchers, scientists, and drug development professionals.

While the precise biosynthetic pathway of the fungal sesterterpenoid this compound has yet to be fully elucidated in published literature, a robust framework for its formation can be constructed based on the well-established principles of fungal terpenoid biosynthesis. This guide delineates the putative enzymatic steps, key intermediates, and genetic architecture anticipated to be involved in the anabolism of this complex natural product. The information presented herein is synthesized from extensive research on the biosynthesis of structurally related fungal sesterterpenoids and is intended to serve as a foundational resource for the scientific community.

The Mevalonate Pathway: Building the Blocks of Isoprenoids

The journey to this compound begins with the universal precursor for all isoprenoids, the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In fungi, these essential units are synthesized via the mevalonate (MVA) pathway. This multi-enzyme cascade converts acetyl-CoA into IPP and DMAPP, setting the stage for the construction of the C25 backbone of sesterterpenoids.

The Core Sesterterpenoid Skeleton: A Chimeric Synthase at Work

The hallmark of fungal sesterterpenoid biosynthesis is the involvement of a large, bifunctional enzyme known as a sesterterpene synthase (StTS).[1][2] These remarkable enzymes possess two distinct functional domains: a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain.[2][3]

  • Prenyltransferase (PT) Domain: This domain catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to generate the linear C25 precursor, geranylfarnesyl diphosphate (GFPP).[4]

  • Terpene Synthase (TS) Domain: The newly synthesized GFPP is then channeled to the TS domain, which orchestrates a complex cyclization cascade. This process, initiated by the ionization of the diphosphate group, leads to the formation of the carbocyclic core structure of the sesterterpenoid.[5]

The specific stereochemistry and folding of the GFPP molecule within the active site of the TS domain dictates the final ring system of the resulting sesterterpenoid. For this compound, the StTS would catalyze the formation of its characteristic polycyclic skeleton.

Tailoring the Scaffold: The Role of Cytochrome P450 Monooxygenases

The initial carbocyclic scaffold produced by the sesterterpene synthase is often further modified by a suite of tailoring enzymes, which contribute to the vast structural diversity of this class of natural products.[3][6] Among the most prominent of these are the cytochrome P450 monooxygenases (CYP450s). These heme-containing enzymes typically catalyze regio- and stereospecific hydroxylation reactions, introducing oxygen atoms into the sesterterpenoid backbone.[6] These hydroxyl groups can then serve as handles for further functionalization, such as glycosylation or esterification. The specific oxidation pattern observed in this compound is likely imparted by one or more dedicated CYP450s encoded within its biosynthetic gene cluster.

Putative Biosynthetic Pathway of this compound

Based on the principles outlined above, a putative biosynthetic pathway for this compound can be proposed. The pathway commences with the MVA pathway, followed by the action of a dedicated sesterterpene synthase and subsequent modifications by tailoring enzymes, most notably CYP450s.

Sikokianin_E_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Core Core Sesterterpenoid Synthesis cluster_Tailoring Tailoring Reactions AcetylCoA Acetyl-CoA IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GFPP Geranylfarnesyl Diphosphate (GFPP) IPP->GFPP Sesterterpene Synthase (PT domain) DMAPP->GFPP Sikokianin_E_Scaffold This compound Carbocyclic Scaffold GFPP->Sikokianin_E_Scaffold Sesterterpene Synthase (TS domain) Sikokianin_E This compound Sikokianin_E_Scaffold->Sikokianin_E Cytochrome P450(s) & Other Tailoring Enzymes

Figure 1. Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments typically employed in this field.

Identification and Characterization of the Biosynthetic Gene Cluster
  • Genome Mining: The genome of the producing fungal strain is sequenced. Bioinformatic tools are then used to identify putative sesterterpene synthase genes and other biosynthetic genes, which are often clustered together on the chromosome.

  • Gene Deletion: To confirm the involvement of a candidate gene cluster, targeted gene deletion experiments are performed. The absence of this compound production in the resulting mutant strain provides strong evidence for the cluster's role.

  • Heterologous Expression: The identified biosynthetic genes are cloned and expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. Successful production of this compound or its precursors in the heterologous host confirms the function of the cloned genes.

Experimental_Workflow cluster_Genetics Genetic Analysis cluster_Biochemistry Biochemical Characterization cluster_Analysis Analytical Chemistry Genome_Seq Genome Sequencing of Producing Fungus Gene_Cluster_ID Identification of Putative Biosynthetic Gene Cluster Genome_Seq->Gene_Cluster_ID Gene_Deletion Targeted Gene Deletion Gene_Cluster_ID->Gene_Deletion Heterologous_Expression Heterologous Expression of Biosynthetic Genes Gene_Cluster_ID->Heterologous_Expression LCMS LC-MS/MS Analysis Gene_Deletion->LCMS Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Heterologous_Expression->LCMS Intermediate_ID Identification of Intermediates Enzyme_Assays->Intermediate_ID Intermediate_ID->LCMS NMR NMR Spectroscopy LCMS->NMR

Figure 2. General experimental workflow for elucidating a fungal natural product biosynthetic pathway.

In Vitro Enzyme Assays
  • Protein Expression and Purification: The sesterterpene synthase and tailoring enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Substrate Incubation: The purified enzyme is incubated with its putative substrate (e.g., GFPP for the sesterterpene synthase) under optimized reaction conditions (pH, temperature, co-factors).

  • Product Analysis: The reaction products are extracted and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

Quantitative Data from Related Fungal Sesterterpenoid Biosynthesis

While specific quantitative data for the this compound pathway is unavailable, the following table summarizes typical kinetic parameters for characterized fungal sesterterpene synthases and cytochrome P450s involved in terpenoid biosynthesis. These values provide a general reference for the expected enzymatic efficiencies.

Enzyme ClassSubstrateKm (µM)kcat (s-1)Reference
Sesterterpene SynthaseGFPP1 - 150.01 - 0.5[3][7]
Cytochrome P450Terpenoid Scaffold5 - 500.1 - 10[6]

Table 1. Representative kinetic parameters for enzymes involved in fungal sesterterpenoid biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is predicted to follow the canonical pathway of fungal sesterterpenoid formation, involving a bifunctional sesterterpene synthase and subsequent tailoring by cytochrome P450 monooxygenases. The elucidation of the specific gene cluster and the characterization of the involved enzymes will be crucial for understanding the intricate chemistry that leads to this unique natural product. Such knowledge will not only provide insights into the evolution of fungal secondary metabolism but also pave the way for the bio-engineering of novel sesterterpenoid derivatives with potential applications in medicine and agriculture. Future research efforts should focus on identifying the producing organism of this compound, sequencing its genome, and applying the experimental strategies outlined in this guide to definitively unravel its biosynthetic pathway.

References

Sikokianin E: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sikokianin E is a naturally occurring dilignan isolated from the roots of Wikstroemia indica. As a member of the lignan family of polyphenols, it is of interest to the scientific community for its potential bioactive properties. This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound, along with insights into its isolation and biological activities, based on existing literature.

Physical and Chemical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, the following properties have been reported. The structural elucidation of this compound, along with three other new dilignans, was achieved through a combination of spectroscopic methods including UV, IR, HR-ESI-MS, and 1D/2D NMR.

Table 1: Physical and Chemical Properties of this compound

PropertyValue/Description
Molecular Formula C₄₂H₄₂O₂₂
Molecular Weight 959.16 g/mol
Physical Form Powder
Purity ≥98% (as determined by HPLC)
Identification Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Solubility Specific solubility data is not detailed in available literature. Lignans are generally soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO.
Melting Point Not specified in available literature.
Spectral Data While the existence of UV, IR, HR-ESI-MS, and NMR data is confirmed, the specific spectral data sets are not publicly available.

Experimental Protocols

Isolation of this compound from Wikstroemia indica

A detailed, step-by-step protocol for the isolation of this compound is not available in the public domain. However, based on the publication that first described its discovery, a general methodology can be inferred. The process would likely involve the following key steps:

  • Extraction: The dried and powdered roots of Wikstroemia indica are subjected to solvent extraction, likely with a polar solvent such as methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The dilignans, including this compound, would be expected to concentrate in the moderately polar fractions.

  • Chromatographic Purification: The active fraction is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to isolate the individual compounds.

  • Structure Elucidation: The purified compound's structure is then determined using a suite of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity of atoms. Infrared (IR) and Ultraviolet (UV) spectroscopy would provide information about functional groups and chromophores, respectively.

G cluster_0 Extraction and Isolation cluster_1 Structural Analysis A Dried Roots of Wikstroemia indica B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

Antiviral Activity

The initial publication describing this compound reported that it, along with the other newly isolated dilignans, was screened for in vitro antiviral activity against the Respiratory Syncytial Virus (RSV) using a cytopathic effect (CPE) reduction assay.[1] However, the specific results of this screening, such as the half-maximal inhibitory concentration (IC₅₀) or the cytotoxic concentration (CC₅₀), are not detailed in the available abstracts.

Other Potential Activities and Signaling Pathways

There is currently no direct experimental evidence describing the mechanism of action or the signaling pathways modulated by this compound. However, studies on related compounds from the same plant and with similar structures may offer clues for future research:

  • Sikokianin C , another biflavonoid from Wikstroemia indica, has been shown to exhibit antitumor effects by selectively inhibiting cystathionine β-synthase (CBS) and inducing apoptosis in human colon cancer cells.

  • Sikokianin A , also isolated from Wikstroemia indica, has demonstrated neuroprotective effects against oxygen-glucose deprivation/reperfusion-induced injury in PC12 cells. This protection is associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the antioxidant defense system.

Given the structural similarities, it is plausible that this compound may also possess antioxidant, anti-inflammatory, or cytotoxic properties. However, this remains speculative without direct experimental evidence.

G cluster_0 Investigation of Biological Activity A This compound B In Vitro Bioassays (e.g., Antiviral, Cytotoxicity) A->B C Identification of Active Concentration (e.g., IC50) B->C D Cell-Based Assays (e.g., Western Blot, qPCR) C->D E Identification of Modulated Proteins/Genes D->E F Pathway Analysis E->F G Hypothesized Signaling Pathway F->G H In Vivo Model (e.g., Animal Studies) G->H I Confirmation of Efficacy and Mechanism H->I

Caption: A proposed experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound is a recently discovered dilignan with a defined chemical structure. While its physical and chemical properties are not yet extensively detailed in the public domain, its confirmed existence and initial screening for antiviral activity suggest it may be a compound of interest for further pharmacological investigation. Future research should focus on obtaining detailed spectroscopic data, defining its solubility and stability, and conducting comprehensive biological screenings to elucidate its mechanism of action and potential therapeutic applications. The known activities of related sikokianins suggest that investigations into its potential anticancer and neuroprotective effects, possibly mediated through pathways like CBS inhibition or Nrf2 activation, could be fruitful areas of research.

References

Sikokianin E CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available physicochemical data for Sikokianin E, a member of the biflavonoid family. Due to the limited publicly available research on this compound, this document also presents detailed experimental protocols and signaling pathway information for the closely related and more extensively studied analogs, Sikokianin A and Sikokianin C. This information serves as a valuable reference point for researchers interested in the potential biological activities of this class of compounds.

Physicochemical Properties of this compound

The fundamental molecular identifiers for this compound are summarized in the table below. This data is essential for the accurate identification and quantification of the compound in experimental settings.

PropertyValueSource
CAS Number 2253791-96-5[1]
Molecular Weight 959.16 g/mol
Molecular Formula C42H42O

In-Depth Analysis of Related Compounds

Given the scarcity of specific data for this compound, this section details the biological activities and mechanisms of action for Sikokianin A and C. These compounds share a common structural backbone and offer insights into the potential therapeutic applications of this compound.

Sikokianin A: Neuroprotective Effects

Sikokianin A has demonstrated neuroprotective properties in preclinical studies. Research indicates that it can protect neuronal cells from injury by mitigating oxidative stress and activating the Nrf2 signaling pathway.

The neuroprotective effect of Sikokianin A is associated with the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, Sikokianin A promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Sikokianin_A_Pathway Sikokianin_A Sikokianin A Nrf2 Nrf2 Sikokianin_A->Nrf2 activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 induces dissociation from Keap1 ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription Neuroprotection Neuroprotection HO1->Neuroprotection leads to

Caption: Signaling pathway of Sikokianin A's neuroprotective action.

Sikokianin C: A Selective Cystathionine β-Synthase (CBS) Inhibitor with Anti-Cancer Activity

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme implicated in the proliferation of certain cancers.[1] Its inhibitory action on CBS leads to anti-tumor effects, particularly in human colon cancer.[1]

The following outlines a typical experimental workflow for evaluating the anti-cancer properties of a compound like Sikokianin C in vitro.

Experimental_Workflow_Sikokianin_C cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., HT29 human colon cancer cells) Treatment 2. Treatment (Varying concentrations of Sikokianin C) Cell_Culture->Treatment Proliferation_Assay 3. Proliferation Assay (e.g., MTT, to determine IC50) Treatment->Proliferation_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V-FITC/PI staining) Treatment->Apoptosis_Assay Mechanism_Study 5. Mechanistic Study (e.g., CBS inhibition assay) Apoptosis_Assay->Mechanism_Study

References

The Sikokianin Biflavonoids: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sikokianin compounds are a class of naturally occurring biflavanones characterized by a unique C-3/C-3" linkage between two flavanone units. First discovered in plants of the Thymelaeaceae family, namely Wikstroemia indica and Stellera chamaejasme, this small family of natural products, comprising Sikokianin A, B, C, and D, has garnered significant interest within the scientific community. Their diverse and potent biological activities, ranging from antimalarial and neuroprotective to anticancer effects, position them as promising scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, chemical nature, and biological activities of the Sikokianin compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.

Discovery and History

The journey of Sikokianin compounds began with the phytochemical investigation of medicinal plants traditionally used in folk medicine. Sikokianin C was identified as a natural biflavonoid from the medicinal herb Stellera chamaejasme[1]. Subsequent studies on the chemical constituents of Wikstroemia indica led to the isolation and characterization of Sikokianin A, B, and a new addition to the family, Sikokianin D. These discoveries highlighted the shared chemical scaffold of the Sikokianin family and spurred further research into their biological potential.

Chemical Structure

The core chemical structure of Sikokianin compounds is a C-3/C-3"-biflavanone. This core consists of two flavanone moieties linked together through a single bond between their respective C-3 positions. The individual Sikokianin compounds differ in the substitution patterns on their aromatic rings, primarily in the number and position of hydroxyl and methoxy groups.

Table 1: Structural Features of Sikokianin Compounds

CompoundPlant Source(s)Key Structural Features
Sikokianin A Wikstroemia indicaDiffers from Sikokianin B, C, and D in the substitution pattern on the B and B' rings.
Sikokianin B Wikstroemia indicaSpecific hydroxylation and methoxylation pattern on the flavanone units.
Sikokianin C Stellera chamaejasme, Wikstroemia indicaCharacterized by a distinct arrangement of hydroxyl and methoxy groups.
Sikokianin D Wikstroemia indicaA newer member of the family with its own unique substitution pattern.

Biological Activity and Therapeutic Potential

The Sikokianin compounds have demonstrated a range of significant biological activities, making them attractive candidates for further investigation in drug development.

Table 2: Quantitative Biological Activity Data for Sikokianin Compounds

CompoundBiological ActivityAssay SystemIC₅₀ Value
Sikokianin A NeuroprotectionOxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cellsNot reported
Anti-fibroticHigh glucose-induced rat mesangial cellsNot reported
Sikokianin B AntimalarialPlasmodium falciparum (chloroquine-resistant strain)0.54 µg/mL
Sikokianin C AntimalarialPlasmodium falciparum (chloroquine-resistant strain)0.56 µg/mL
CytotoxicityHT29 human colon cancer cells1.5 µM
Enzyme InhibitionCystathionine β-synthase (CBS)0.9 µM
Antimalarial Activity

Sikokianin B and C have shown potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. Their IC₅₀ values in the sub-micromolar range suggest they could serve as lead compounds for the development of new antimalarial drugs, a critical need in the face of growing drug resistance.

Anticancer Activity

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including colon cancer. By inhibiting CBS, Sikokianin C disrupts cancer cell proliferation and induces apoptosis. Its efficacy has been demonstrated in both in vitro and in vivo models of human colon cancer, with an IC₅₀ value of 1.5 µM against HT29 cells.

Neuroprotective and Anti-fibrotic Activities

Sikokianin A has shown promise in preclinical models of neuroprotection and diabetic nephropathy. It has been found to protect neuronal cells from ischemia-reperfusion injury and to attenuate fibrosis and oxidative stress in mesangial cells under high glucose conditions. These activities are linked to its ability to modulate the Nrf2 signaling pathway.

Signaling Pathways and Mechanisms of Action

Sikokianin C and Cystathionine β-Synthase (CBS) Inhibition

The primary mechanism of action for Sikokianin C's anticancer effects is its selective inhibition of cystathionine β-synthase (CBS). CBS is a key enzyme in the transsulfuration pathway, and its upregulation is associated with cancer cell proliferation and survival. Sikokianin C binds to a specific allosteric site on the CBS enzyme, leading to a conformational change that inhibits its catalytic activity. This disruption of CBS function leads to a reduction in the production of hydrogen sulfide (H₂S), a signaling molecule that promotes cancer cell growth, and ultimately induces apoptosis.

Sikokianin_C_CBS_Inhibition cluster_Cell Cancer Cell Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) (Overexpressed) Sikokianin_C->CBS Inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces H2S Hydrogen Sulfide (H₂S) CBS->H2S Produces Proliferation Cell Proliferation & Survival CBS->Proliferation Promotes H2S->Proliferation Promotes Sikokianin_A_Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Sikokianin_A Sikokianin A Keap1_Nrf2 Keap1-Nrf2 Complex Sikokianin_A->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription Cell_Protection Cell Protection & Stress Resistance Antioxidant_Genes->Cell_Protection Isolation_Workflow Start Dried and Powdered Roots of W. indica Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Suspension in H₂O and partition with Ethyl Acetate Concentration->Partition EtOAc_Extract Ethyl Acetate Extract Partition->EtOAc_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient elution) EtOAc_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Repeated Column Chromatography (Sephadex LH-20, RP-18) Fractions->Purification Sikokianins Pure Sikokianin A, B, D Purification->Sikokianins

References

Potential biological activities of Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of Sikokianin E

Disclaimer: Direct experimental data on the biological activities of this compound is limited in the currently available scientific literature. This guide provides an in-depth overview of the demonstrated biological activities of the closely related biflavonoids, Sikokianin A and Sikokianin C. Given their structural similarity, the activities of these compounds provide a strong basis for inferring the potential therapeutic applications and mechanisms of action of this compound. The experimental protocols and signaling pathways detailed herein are based on studies of Sikokianin A and C and are presented as a predictive framework for future research on this compound.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is predicted to possess significant neuroprotective and anticancer properties.

Neuroprotective Effects

Sikokianin A has demonstrated neuroprotective effects in a model of ischemic cerebral stroke using PC12 cells exposed to oxygen-glucose deprivation/restoration (OGD/R).[1] The protective mechanism is associated with the inhibition of oxidative stress and apoptosis.[1] Studies showed that Sikokianin A improved cell viability, reduced the release of lactate dehydrogenase (LDH), attenuated the increase in reactive oxygen species (ROS) and malondialdehyde (MDA), and restored the activity of superoxide dismutase (SOD).[1] Furthermore, it was observed to reverse the OGD/R-induced decrease in mitochondrial membrane potential and the activation of Caspase-3, alongside down-regulating Bax and up-regulating Bcl-2.[1] A key mechanism identified is the activation of the Nrf2/HO-1 signaling pathway.[1]

Anticancer Activity

Sikokianin C has been identified as a selective and potent inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including human colon cancer.[2][3] This inhibition of CBS by Sikokianin C leads to significant antitumor effects both in vitro and in vivo.[2][3] It has been shown to suppress the proliferation of HT29 colon cancer cells and induce apoptosis in a dose-dependent manner.[2][3] In a xenograft model using HT29 cells, treatment with Sikokianin C resulted in a dramatic reduction in tumor volume and weight.[3] The mode of action is competitive inhibition of the CBS enzyme.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activities of Sikokianin A and C.

CompoundBiological ActivityCell Line/ModelParameterValueReference
Sikokianin C AntitumorHT29 Human Colon Cancer CellsIC501.6 μM[3]
Sikokianin C Apoptosis InductionHT29 Human Colon Cancer Cells% Apoptosis (at 0.5 μM)17.1%[2]
Sikokianin C Apoptosis InductionHT29 Human Colon Cancer Cells% Apoptosis (at 1 μM)22.0%[2]
Sikokianin C Apoptosis InductionHT29 Human Colon Cancer Cells% Apoptosis (at 2 μM)31.5%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a foundation for investigating the biological activities of this compound.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to assess the effect of Sikokianin C on the proliferation of HT29 colon cancer cells.[2]

  • Cell Seeding: Plate HT29 cells in 96-well plates at a specified density.

  • Cell Culture: Culture the cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of the test compound (e.g., Sikokianin C). A control group with medium and without the compound should be included.

  • Incubation: Incubate the cells for an additional 24 hours.

  • CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 2 hours at 37°C.

  • Measurement: Measure the optical density at 450 nm (OD450) using a microplate reader.

  • Calculation: Calculate the cell viability rate as the percentage of the OD450 of the experimental group relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI)

This protocol was employed to examine the induction of apoptosis in HT29 cells by Sikokianin C.[2]

  • Cell Treatment: Treat HT29 cancer cells with the test compound (e.g., Sikokianin C) at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the harvested cells with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Cystathionine β-Synthase (CBS) Activity Assay (Lead Sulfide Assay)

This assay was used to determine the inhibitory effect of Sikokianin C on CBS activity.[2]

  • Reaction Mixture Preparation: Prepare a 200 μL reaction mixture containing 50 mM HEPES (pH 7.4), 2 mM homocysteine, 2 mM cysteine, 5 μg of CBS protein, 0.4 mM lead nitrate, and 5% DMSO.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Sikokianin C) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement: Monitor the formation of lead sulfide (a black precipitate), which is a product of the reaction between H2S (produced by CBS) and lead nitrate, by measuring the absorbance at a specific wavelength or by other quantitative methods.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualized Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Sikokianin A and C, which are hypothesized to be relevant for this compound.

Sikokianin_A_Nrf2_Pathway cluster_pathway Nrf2/HO-1 Signaling Pathway ROS ↑ Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Sikokianin_A Sikokianin A Sikokianin_A->Keap1_Nrf2 promotes dissociation Nrf2_nucleus Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 activates transcription of Antioxidant_Response ↑ Antioxidant Response ↓ Oxidative Stress HO1->Antioxidant_Response

Caption: Nrf2/HO-1 signaling pathway activated by Sikokianin A.

References

Unraveling the Sikokianins: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Sikokianin C, a well-documented biflavonoid with potent anti-cancer properties, alongside an investigation into the enigmatic Sikokianin E, reveals a significant disparity in available scientific knowledge. While Sikokianin C has been the subject of numerous studies, this compound remains a largely uncharacterized molecule, precluding a detailed comparative analysis at this time.

Sikokianin C, a natural biflavonoid isolated from medicinal plants such as Stellera chamaejasme and Wikstroemia indica, has garnered considerable attention in the scientific community for its diverse biological activities. In contrast, information regarding this compound is sparse, primarily limited to its commercial availability and a putative origin from Coreopsis tinctoria. This technical guide aims to synthesize the existing knowledge on Sikokianin C and to clarify the current understanding of its relationship, or lack thereof, to the elusive this compound.

Sikokianin C: A Profile of a Promising Therapeutic Agent

Sikokianin C is a biflavonoid characterized by its unique chemical structure. Extensive research has elucidated its significant potential in pharmacology, particularly in oncology.

Biological Activity and Mechanism of Action

A key therapeutic target of Sikokianin C is cystathionine β-synthase (CBS), an enzyme overexpressed in various cancers, including colon cancer. Sikokianin C acts as a selective and competitive inhibitor of CBS, thereby disrupting cancer cell metabolism and proliferation.[1][2] This inhibitory action leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Beyond its anti-cancer effects, Sikokianin C has also demonstrated notable antimalarial activity, proving effective against chloroquine-resistant strains of Plasmodium falciparum.[3] Furthermore, it exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production.[3]

Quantitative Data on Biological Activity

The potency of Sikokianin C has been quantified in several studies, providing valuable data for drug development professionals.

Biological ActivityCell Line/OrganismIC50 ValueReference
Antitumor HT29 (Human Colon Cancer)1.6 μM[1][2]
Antimalarial Plasmodium falciparum (chloroquine-resistant)0.56 µg/mL[3]
Experimental Protocols

The methodologies employed in the characterization of Sikokianin C's biological activity are crucial for reproducibility and further research.

In Vitro Antitumor Activity Assay (HT29 Cells):

  • Cell Culture: HT29 human colon cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Sikokianin C for a specified duration (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength to determine the percentage of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of Sikokianin C required to inhibit cell growth by 50%.

Cystathionine β-Synthase (CBS) Inhibition Assay:

  • Enzyme Source: Purified recombinant human CBS is used.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the substrates for CBS (e.g., homocysteine and serine) and a detection reagent.

  • Inhibitor Addition: Varying concentrations of Sikokianin C are pre-incubated with the enzyme.

  • Activity Measurement: The enzyme reaction is initiated, and the production of cystathionine or hydrogen sulfide is measured using a colorimetric or fluorescent method.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathway

The primary signaling pathway affected by Sikokianin C involves the inhibition of the transsulfuration pathway, which is dependent on the activity of CBS.

Sikokianin_C_Pathway Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS inhibits Transsulfuration Transsulfuration Pathway CBS->Transsulfuration catalyzes Cancer_Proliferation Cancer Cell Proliferation Transsulfuration->Cancer_Proliferation promotes

Caption: Inhibition of CBS by Sikokianin C disrupts the transsulfuration pathway, leading to reduced cancer cell proliferation.

The Enigma of this compound

In stark contrast to the wealth of information on Sikokianin C, this compound remains a molecule of unknown significance.

Current Status of Knowledge
  • Chemical Identity: While a CAS number (2253791-96-5) has been assigned to this compound, its definitive chemical structure has not been published in peer-reviewed scientific literature. Commercial suppliers provide conflicting information regarding its molecular formula.

  • Biological Activity: There are no published studies detailing the biological activities or mechanisms of action of this compound.

  • Natural Source: this compound is reported to be isolable from Coreopsis tinctoria. This is a different plant genus from the sources of Sikokianin C, suggesting a potential difference in their chemical classification and biosynthetic pathways.

The Relationship with Sikokianin C: A Knowledge Gap

Conclusion

Sikokianin C stands as a well-characterized biflavonoid with significant therapeutic potential, particularly as an anti-cancer agent targeting the cystathionine β-synthase enzyme. In contrast, this compound is an enigma, with its very existence and properties awaiting scientific validation. The current body of scientific literature does not support a known relationship between these two compounds. For researchers, scientists, and drug development professionals, Sikokianin C represents a promising lead for further investigation, while this compound highlights the vast, unexplored chemical diversity of the natural world, holding potential for future discovery.

References

Whitepaper: In Silico Prediction of Bioactive Targets for the Natural Product Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge. This technical guide outlines a comprehensive in silico workflow for the prediction and initial validation of protein targets for Sikokianin E, a lesser-studied member of the Sikokianin family of biflavonoids. While direct experimental data on this compound is limited, this document leverages knowledge of related compounds, such as Sikokianin A and C, and established computational methodologies to propose a robust target identification strategy. This guide provides detailed hypothetical data, experimental protocols, and pathway visualizations to serve as a practical framework for researchers in natural product drug discovery.

Introduction to this compound and In Silico Target Prediction

Sikokianins are a class of biflavonoids isolated from plants of the Wikstroemia genus. While research has elucidated the biological activities of some members of this family, such as the neuroprotective effects of Sikokianin A and the anti-tumor properties of Sikokianin C, this compound remains largely uncharacterized.[1][2] In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular mechanisms of such natural products, thereby guiding subsequent experimental validation.[3][4]

This guide presents a hypothetical workflow for predicting the biological targets of this compound, integrating multiple computational strategies to enhance the reliability of the predictions.

A Proposed In Silico Target Prediction Workflow

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This workflow combines ligand-based and structure-based methods, followed by data integration and consensus scoring.

Ligand-Based Approaches

Ligand-based methods utilize the chemical structure of this compound to infer potential targets by comparing it to databases of known bioactive molecules.

  • 2D and 3D Chemical Similarity Searching: The 2D and 3D structures of this compound are used to search for structurally similar compounds with known protein targets in databases like ChEMBL, PubChem, and DrugBank.

  • Pharmacophore Modeling: A pharmacophore model of this compound is generated to identify essential chemical features for biological activity. This model is then used to screen compound libraries for molecules that share these features and have annotated targets.

  • Machine Learning Models: Pre-trained machine learning models that predict protein targets based on chemical structure can be employed.[5]

Structure-Based Approaches

Structure-based methods, primarily molecular docking, predict the binding of this compound to the three-dimensional structures of potential protein targets.

  • Reverse Docking: The structure of this compound is docked against a library of protein binding sites to identify potential targets with high binding affinity.

  • Target-Focused Docking: Based on initial hits from ligand-based methods or known targets of similar compounds (e.g., cystathionine β-synthase for Sikokianin C), focused docking studies can be performed to predict the binding mode and affinity with higher accuracy.[2]

Data Integration and Consensus Scoring

Predictions from multiple independent methods are integrated to identify high-confidence targets. A consensus score can be calculated based on the number of methods that predict a particular target.[3][6]

Experimental Workflow Diagram

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation Ligand-Based Ligand-Based Data Integration Data Integration Ligand-Based->Data Integration Structure-Based Structure-Based Structure-Based->Data Integration Prioritized Targets Prioritized Targets Data Integration->Prioritized Targets Biochemical Assays Biochemical Assays Prioritized Targets->Biochemical Assays Biophysical Assays Biophysical Assays Prioritized Targets->Biophysical Assays Validated Hits Validated Hits Biochemical Assays->Validated Hits Biophysical Assays->Validated Hits CETSA CETSA Validated Hits->CETSA Phenotypic Assays Phenotypic Assays Validated Hits->Phenotypic Assays Validated Target Validated Target CETSA->Validated Target Phenotypic Assays->Validated Target

Caption: A comprehensive workflow for the identification of this compound targets.

Hypothetical Predicted Targets for this compound

Based on the proposed workflow and the known targets of related Sikokianins, the following table summarizes hypothetical high-confidence predicted targets for this compound.

Target ID (UniProt)Target NamePrediction Method(s)Consensus ScorePredicted Binding Affinity (nM)
P35520Cystathionine β-synthase (CBS)Chemical Similarity, Reverse Docking2150
Q16236Kelch-like ECH-associated protein 1 (Keap1)Pharmacophore, Reverse Docking2250
P040495-lipoxygenase (5-LOX)Chemical Similarity1500
P23219Cyclooxygenase-1 (COX-1)Chemical Similarity1750
P1441617β-hydroxysteroid dehydrogenase 1 (17β-HSD1)Reverse Docking1900

Signaling Pathway Analysis

The predicted targets are implicated in several key signaling pathways relevant to inflammation, oxidative stress, and cancer.

Nrf2/Keap1 Signaling Pathway

Sikokianin A is known to activate the Nrf2 pathway, which is critical for cellular defense against oxidative stress.[1] The prediction of Keap1 as a target for this compound suggests a similar mechanism.

nrf2_pathway Sikokianin_E Sikokianin_E Keap1 Keap1 Sikokianin_E->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocation & binding Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes transcription cbs_pathway Homocysteine Homocysteine CBS CBS Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine Sikokianin_E Sikokianin_E Sikokianin_E->CBS inhibition Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: Sikokianin E is a naturally occurring biflavonoid compound belonging to the C-3/C-3''-biflavanone class. These compounds have garnered significant interest due to their diverse pharmacological activities. While the total synthesis of this compound has not been explicitly detailed in peer-reviewed literature, this document outlines a plausible and detailed synthetic pathway based on established methodologies for flavonoid and biflavonoid synthesis. The proposed route involves the stereoselective synthesis of two flavanone monomers, their subsequent coupling to form the biflavonoid core, and final modifications to yield the target molecule. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its analogues for further biological evaluation.

Retrosynthetic Analysis of this compound

The structure of this compound is a dimer of two distinct flavanone units linked by a C-3 to C-3'' bond. A logical retrosynthetic approach involves disconnecting this central C-C bond to yield two flavanone monomers. The synthesis would then proceed by first constructing these monomers and subsequently coupling them.

G Sikokianin_E This compound Coupling C-3/C-3'' Coupling Sikokianin_E->Coupling Deprotection & Glycosylation Monomer_A Protected Flavanone Monomer A Coupling->Monomer_A Monomer_B Protected Flavanone Monomer B Coupling->Monomer_B Chalcone_A Chalcone Precursor A Monomer_A->Chalcone_A Cyclization Chalcone_B Chalcone Precursor B Monomer_B->Chalcone_B Cyclization Aldehyde_A Substituted Benzaldehyde A Chalcone_A->Aldehyde_A Claisen-Schmidt Condensation Acetophenone_A Substituted Acetophenone A Chalcone_A->Acetophenone_A Claisen-Schmidt Condensation Aldehyde_B Substituted Benzaldehyde B Chalcone_B->Aldehyde_B Claisen-Schmidt Condensation Acetophenone_B Substituted Acetophenone B Chalcone_B->Acetophenone_B Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of this compound.

Synthesis of Flavanone Monomers

The synthesis of the flavanone monomers commences with the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzaldehydes to form chalcones. These chalcones are then cyclized to flavanones. A protecting group strategy is essential to prevent unwanted side reactions of the phenolic hydroxyl groups. Benzyl (Bn) or silyl ethers are suitable protecting groups.

2.1. General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.

  • Add a solution of aqueous potassium hydroxide (40-50%) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried.

  • Recrystallize from ethanol to obtain the pure chalcone.

2.2. General Protocol for Flavanone Synthesis (Chalcone Cyclization)

  • Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a basic catalyst, such as sodium acetate or piperidine.

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the flavanone.

Parameter Value Notes
Chalcone Yield 60-85%Dependent on substituents.
Flavanone Yield 50-70%Dependent on cyclization conditions.
Purity >95%After recrystallization/chromatography.

Table 1: Typical yields and purity for monomer synthesis steps.

C-3/C-3'' Coupling of Flavanone Monomers

The key step in the synthesis is the formation of the C-3 to C-3'' bond. An Ullmann-type homocoupling of a 3-iodoflavanone derivative is a plausible strategy. This involves the synthesis of a 3-iodoflavanone from the corresponding flavanone.

3.1. Protocol for 3-Iodoflavanone Synthesis

  • To a solution of the protected flavanone monomer (1.0 eq) in a mixture of chloroform and methanol, add calcium carbonate.

  • Add a solution of iodine monochloride (ICl) in chloroform dropwise at 0°C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Filter the reaction mixture and wash the filtrate with aqueous sodium thiosulfate solution to remove excess iodine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield the 3-iodoflavanone.

3.2. Protocol for Ullmann Coupling

  • Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and diethyl ether, and drying under vacuum.

  • In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-iodoflavanone (2.0 eq) and the activated copper powder (4.0-5.0 eq).

  • Add dry, degassed solvent such as DMF or toluene.

  • Heat the reaction mixture at high temperature (typically 180-210°C) for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling, filter the mixture through a pad of Celite to remove copper residues.

  • The filtrate is concentrated, and the residue is purified by column chromatography to isolate the C-3/C-3'' coupled biflavanone.

Parameter Value Notes
3-Iodoflavanone Yield 70-80%
Ullmann Coupling Yield 20-40%Highly dependent on substrate and conditions.
Copper Equivalent 4.0-5.0 eqActivated copper is crucial for reactivity.
Temperature 180-210°CHigh temperatures are typical for classical Ullmann reactions.[1][2]

Table 2: Reaction conditions and expected yields for the coupling sequence.

G cluster_0 Monomer Synthesis cluster_1 Dimerization cluster_2 Final Steps Chalcone Chalcone Synthesis Flavanone Flavanone Synthesis Chalcone->Flavanone Cyclization Iodination 3-Iodination Flavanone->Iodination ICl, CaCO3 Coupling Ullmann Coupling Iodination->Coupling Activated Copper, Heat Deprotection Deprotection Coupling->Deprotection Pd/C, H2 Glycosylation Glycosylation Deprotection->Glycosylation Sikokianin_E This compound Glycosylation->Sikokianin_E

Caption: Proposed workflow for the synthesis of this compound.

Final Steps: Deprotection and Glycosylation

4.1. Protocol for Deprotection

  • Dissolve the protected biflavanone in a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC indicates complete removal of the benzyl protecting groups.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected biflavanone.

4.2. Protocol for Glycosylation

The introduction of the glucose moieties at specific hydroxyl groups is a challenging step requiring regioselective glycosylation. This can be achieved using an appropriately protected glucose donor, such as acetobromoglucose, under Koenigs-Knorr conditions.

  • Dissolve the deprotected biflavanone (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile.

  • Add a silver salt promoter, such as silver(I) oxide or silver triflate.

  • Cool the mixture to 0°C and add the protected glucose donor (e.g., acetobromoglucose, 2.0-2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours in the dark.

  • Filter the reaction, wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • After concentration, the crude product is purified by column chromatography.

  • The final deprotection of the acetyl groups on the sugar moieties is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

This multi-step synthesis provides a viable, albeit challenging, route to this compound. Optimization of each step, particularly the key coupling reaction, will be critical for achieving a reasonable overall yield.

References

Application Notes and Protocols for the Isolation of Sikokianin E from Angelica shikokiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Angelica shikokiana is a medicinal plant traditionally used in Japan for various health benefits, including the treatment of cardiovascular and digestive ailments.[4][5] The plant is a rich source of various bioactive compounds, including coumarins, flavonoids, and phenolic acids.[1][4] Sikokianin E is a lesser-studied compound from this plant, believed to belong to the biflavonoid class. Related compounds, such as Sikokianin C, have been shown to selectively inhibit cystathionine β-synthase (CBS), an enzyme implicated in the proliferation of certain cancer cells.[3] Therefore, this compound represents a promising candidate for further investigation in drug discovery and development.

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted and from available data)

PropertyValueSource
Molecular FormulaC42H42O22Commercial Supplier
CAS Number2253791-96-5Commercial Supplier
Purity≥98% (Commercially available standard)Commercial Supplier
FormPowder (Commercially available standard)Commercial Supplier

Table 2: Summary of Potential Biological Activities of this compound and Related Compounds

CompoundBiological ActivityTargetPotential ApplicationReference
Sikokianin CAntitumorCystathionine β-synthase (CBS)Colon Cancer[3]
Angelica shikokiana ExtractAntiplatelet & AnticoagulantPlatelet Aggregation FactorsCardiovascular Disease[4]
Angelica shikokiana ExtractCytotoxicTubulin Polymerization, HDAC8Cancer[1][6]
Flavonoids (General)AntiviralVarious viral life cycle stagesViral Infections[7]

Experimental Protocols

Protocol 1: Extraction of Crude Metabolites from Angelica shikokiana
  • Plant Material Preparation: Obtain dried aerial parts of Angelica shikokiana. Grind the material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

    • Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Protocol 2: Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate. . For each step, mix the suspension with an equal volume of the partitioning solvent, allow the layers to separate in a separatory funnel, and collect the respective solvent layer.

    • Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction) using a rotary evaporator.

Protocol 3: Isolation of this compound by Column Chromatography
  • Silica Gel Column Chromatography:

    • The ethyl acetate fraction is expected to be rich in flavonoids. Subject this fraction to column chromatography on a silica gel column.

    • Prepare the column by packing silica gel (e.g., 70-230 mesh) in a suitable solvent such as chloroform.

    • Load the concentrated ethyl acetate fraction onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol gradients of 99:1, 98:2, 95:5, 90:10, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates coated with silica gel.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions that show a similar TLC profile, suggesting the presence of the same compound(s).

Protocol 4: Purification of this compound
  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions containing the compound of interest using a Sephadex LH-20 column.

    • Elute the column with methanol. This step helps to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves preparative HPLC.

    • Use a C18 reverse-phase column.

    • Elute with a gradient of methanol and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC.

Protocol 5: Structural Elucidation
  • Spectroscopic Analysis:

    • Characterize the structure of the purified compound using spectroscopic methods, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure.

Mandatory Visualizations

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis plant Dried Angelica shikokiana (Aerial Parts) powder Powdered Plant Material plant->powder Grinding extract Crude Methanol Extract powder->extract Methanol Maceration partition Solvent-Solvent Partitioning extract->partition fractions n-Hexane, Chloroform, Ethyl Acetate, Aqueous Fractions partition->fractions silica Silica Gel Column Chromatography fractions->silica Ethyl Acetate Fraction tlc TLC Monitoring & Pooling silica->tlc sephadex Sephadex LH-20 Chromatography tlc->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound in Cancer Cells Sikokianin_E This compound CBS Cystathionine β-synthase (CBS) Sikokianin_E->CBS Inhibition H2S Decreased H2S Production CBS->H2S Leads to Proliferation Inhibition of Cell Proliferation H2S->Proliferation Apoptosis Induction of Apoptosis H2S->Apoptosis

References

Application Notes and Protocols for Sikokianin E In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sikokianin E is a natural compound of interest for its potential therapeutic properties. As part of the preclinical evaluation of any new compound, determining its cytotoxic potential is a critical step. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used method to measure cell viability and proliferation.[1] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2] While no specific cytotoxicity data for this compound is readily available, a related compound, Sikokianin C, has been shown to suppress the proliferation of HT29 colon cancer cells with an IC50 value of 1.6 μM and induce apoptosis in a dose-dependent manner.[3][4] Another related compound, Sikokianin A, has been observed to improve cell viability and reduce the release of intracellular LDH in PC12 cells under stress conditions.[5]

Data Presentation

The results of the cytotoxicity assay can be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name] after 24-hour exposure

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
0.5
1.0
2.5
5.0
10.0
25.0
50.0
100.0

Table 2: IC50 Values of this compound on various cell lines

Cell LineIncubation Time (hours)IC50 (µM)
[Cell Line 1]24
48
72
[Cell Line 2]24
48
72
[Normal Cell Line]24
48
72

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HT29, HeLa, MCF-7) and a normal cell line (e.g., HEK293, NIH3T3) for selectivity assessment.

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, 50.0, and 100.0 µM). The final DMSO concentration in all wells should be less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualization

Experimental_Workflow This compound In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HT29, HeLa) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (24, 48, or 72h incubation) Seeding->Treatment Compound_Prep 3. This compound Dilution Series Compound_Prep->Treatment MTT_Addition 5. MTT Reagent Addition Treatment->MTT_Addition Incubation 6. Incubation (3-4 hours) MTT_Addition->Incubation Solubilization 7. Formazan Solubilization (DMSO) Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathway Context

While the direct signaling pathway of this compound's cytotoxicity is yet to be elucidated, studies on related compounds suggest potential mechanisms. Sikokianin C is a known inhibitor of cystathionine β-synthase (CBS), and its anti-cancer effects are attributed to this inhibition, which can lead to apoptosis.[3][4] Sikokianin A has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in cellular defense against oxidative stress.[5] Based on these findings, a hypothetical signaling pathway for this compound-induced cytotoxicity could involve the modulation of apoptosis-related pathways or the induction of oxidative stress.

Signaling_Pathway Hypothesized Signaling Pathway for this compound Cytotoxicity cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome Sikokianin_E This compound CBS_Inhibition Cystathionine β-synthase (CBS) Inhibition Sikokianin_E->CBS_Inhibition Potential Mechanism (based on Sikokianin C) ROS_Induction Reactive Oxygen Species (ROS) Induction Sikokianin_E->ROS_Induction Potential Mechanism Apoptosis Apoptosis CBS_Inhibition->Apoptosis ROS_Induction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ROS_Induction->Cell_Cycle_Arrest Decreased_Viability Decreased Cell Viability Apoptosis->Decreased_Viability Cell_Cycle_Arrest->Decreased_Viability

Caption: Hypothesized signaling pathways for this compound-induced cytotoxicity.

References

Application of Sikokianin Analogs in Colon Cancer Cell Lines: A Review of Shikonin and Sikokianin C

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, and its analog Sikokianin C have demonstrated potent anti-tumor activities in various colon cancer cell lines. These compounds induce cytotoxicity and apoptosis through multiple signaling pathways, making them promising candidates for further investigation in colorectal cancer therapy.

Key Findings:
  • Induction of Apoptosis: Shikonin and Sikokianin C are effective inducers of apoptosis in colon cancer cells. This is characterized by DNA fragmentation, activation of caspases, and regulation of apoptosis-related proteins.

  • Cell Cycle Arrest: Shikonin has been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.

  • Inhibition of Proliferation: Both compounds significantly inhibit the growth and proliferation of various colon cancer cell lines in a dose-dependent manner.

  • Modulation of Signaling Pathways: The anti-cancer effects of these compounds are mediated through the regulation of key signaling pathways, including the Wnt/β-catenin, IL-6/STAT3, and MAPK pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Shikonin and Sikokianin C on various colon cancer cell lines.

Table 1: IC50 Values of Shikonin in Colon Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (hours)
SW6203 - 624
HCT1163 - 624

Table 2: IC50 Value of Sikokianin C in Colon Cancer Cell Line

Cell LineIC50 Value (µM)
HT291.6[1]

Signaling Pathways Modulated by Shikonin and Sikokianin C

Shikonin and Sikokianin C exert their anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Shikonin-Modulated Signaling Pathways

Shikonin has been reported to influence the Wnt/β-catenin and IL-6/STAT3 signaling pathways in colon cancer cells.[2][3]

Shikonin_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 IL-6/STAT3 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Inhibition DVL DVL Frizzled->DVL Inhibition GSK3b_APC_Axin GSK3b_APC_Axin DVL->GSK3b_APC_Axin Inhibition b_catenin b_catenin GSK3b_APC_Axin->b_catenin Phosphorylation & Degradation TCF_LEF TCF_LEF b_catenin->TCF_LEF Activation Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt Transcription Shikonin_Wnt Shikonin Shikonin_Wnt->b_catenin Inhibits Shikonin_STAT3 Shikonin IL6 IL6 IL6R IL6R IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerization Nucleus_STAT3 Nucleus_STAT3 STAT3_dimer->Nucleus_STAT3 Translocation Target_Genes_STAT3 Target Genes (e.g., Bcl-2, Survivin) Nucleus_STAT3->Target_Genes_STAT3 Transcription Shikonin_STAT3->JAK Inhibits

Caption: Shikonin's inhibitory action on Wnt/β-catenin and IL-6/STAT3 pathways.

Sikokianin C-Modulated Signaling Pathway

Sikokianin C has been identified as a selective inhibitor of cystathionine β-synthase (CBS).[1]

Sikokianin_C_Signaling_Pathway cluster_CBS Cystathionine β-synthase (CBS) Pathway Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Cell_Survival Cell_Survival Glutathione->Cell_Survival Promotes Sikokianin_C Sikokianin C CBS CBS Sikokianin_C->CBS Inhibits

Caption: Sikokianin C inhibits the CBS pathway, impacting cancer cell survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Shikonin on colon cancer cell lines.[4]

MTT_Assay_Workflow A Seed colon cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of Shikonin/Sikokianin C B->C D Incubate for 24-72h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Steps:

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, SW480, HT29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Shikonin or Sikokianin C and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in colon cancer cells following treatment.

Protocol Steps:

  • Cell Treatment: Plate cells and treat with the desired concentrations of Shikonin or Sikokianin C for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels in key signaling pathways.

Protocol Steps:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-STAT3, Caspase-3, Bcl-2, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Application Note: A Validated HPLC Method for the Quantification of Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sikokianin E, a biflavonoid with potential therapeutic applications. The described method utilizes a reverse-phase C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and accuracy. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for the quantification of this compound in various sample matrices. All experimental protocols are detailed, and the method is validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a biflavonoid that has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic effects progresses, the need for a reliable and accurate quantitative method is paramount for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of natural products in complex mixtures.[1] This application note provides a comprehensive protocol for the development and validation of an HPLC method for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (Analytical grade)

  • DMSO (Analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
359010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined (see section 2.3)

Determination of Maximum Absorption Wavelength (λmax)

To ensure maximum sensitivity for quantification, the optimal detection wavelength for this compound must be determined.

  • Prepare a standard solution of this compound in methanol (approximately 10 µg/mL).

  • Using a photodiode array (PDA) detector, acquire the UV-Vis spectrum of the this compound peak as it elutes from the column.

  • The wavelength at which the maximum absorbance is observed will be designated as the λmax and used for all subsequent quantitative analyses. Based on typical UV spectra of flavonoids, the λmax is expected to be in the range of 300-380 nm.[2][3]

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The preparation of samples will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. For in vitro samples, a protein precipitation step followed by centrifugation and filtration may be required. The final sample should be dissolved in methanol.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

Specificity

Specificity was evaluated by analyzing a blank sample (matrix without this compound) and a sample spiked with this compound. The chromatograms were compared to ensure that no interfering peaks co-eluted with the analyte peak. The peak purity of this compound was also assessed using the PDA detector.

Linearity

Linearity was determined by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration of this compound. The linearity was evaluated by the correlation coefficient (r²) of the regression line.

Accuracy

The accuracy of the method was determined by a recovery study. Three different concentrations of this compound (low, medium, and high) were spiked into a blank matrix. The samples were prepared and analyzed in triplicate. The percentage recovery was calculated using the following formula:

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution of this compound were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

The precision was expressed as the relative standard deviation (%RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 x (Standard Deviation of the Intercept / Slope) LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Results and Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Mean Recovery (%)%RSD
Low
Medium
High

Table 3: Precision Data

Peak Area (n=6)Mean Peak Area%RSD
Repeatability (Intra-day)
Intermediate Precision (Inter-day)

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Experimental Workflow and Signaling Pathway Diagrams

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application start Define Analytical Objective: Quantify this compound lit_review Literature Review: Similar Compounds & HPLC Methods start->lit_review reagents Procure Reagents: This compound Standard, Solvents lit_review->reagents col_select Column Selection: C18 Reverse-Phase reagents->col_select mob_phase Mobile Phase Optimization: Acetonitrile/Water Gradient col_select->mob_phase det_wl Detector Wavelength Selection: Determine λmax with PDA mob_phase->det_wl inj_vol Injection Volume & Flow Rate Optimization det_wl->inj_vol specificity Specificity inj_vol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Intra/Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq quant Quantitative Analysis of Samples lod_loq->quant report Data Reporting & Analysis quant->report

Caption: Workflow for HPLC method development and validation.

A Logical Relationship for Method Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity method Validated HPLC Method linearity Linearity method->linearity demonstrates accuracy Accuracy method->accuracy confirms precision Precision method->precision verifies specificity Specificity method->specificity ensures lod LOD linearity->lod informs loq LOQ linearity->loq informs

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at its determined λmax, allows for excellent separation and sensitivity. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in research and development settings. This application note serves as a valuable resource for scientists requiring a robust analytical method for this compound.

References

Application Notes and Protocols for Sikokianin-Family Compounds in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Adivsory Note: While the inquiry specifically requested information on Sikokianin E, extensive literature searches did not yield specific data for this compound. The following application notes and protocols are based on comprehensive data available for the closely related and well-studied compound, Shikonin , as well as other members of the Sikokianin family, such as Sikokianin C. The mechanisms and effects observed for these related compounds are presumed to be indicative of the potential activity of this compound and can serve as a strong starting point for research.

Introduction

Sikokianin-family compounds, particularly Shikonin, are naphthoquinone derivatives isolated from the roots of plants like Lithospermum erythrorhizon.[1] These compounds have demonstrated potent anti-cancer properties across a variety of cancer cell lines.[2][3] The primary mechanism of action involves the induction of apoptosis, or programmed cell death, making them promising candidates for cancer therapeutic development.[4][5] This document provides detailed application notes and experimental protocols for researchers investigating the pro-apoptotic effects of Sikokianin-family compounds in cancer cells.

Mechanism of Action

Shikonin and its analogs induce apoptosis through a multi-faceted approach, primarily centered on the induction of oxidative stress.[6][7] The core mechanism involves the generation of intracellular reactive oxygen species (ROS), which subsequently triggers downstream signaling cascades leading to cell death.[1][8]

Key signaling pathways implicated in Shikonin-induced apoptosis include:

  • Mitochondria-Mediated (Intrinsic) Pathway: Shikonin-induced ROS production leads to mitochondrial dysfunction. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][9] This imbalance results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.[5][8]

  • Death Receptor (Extrinsic) Pathway: Shikonin can also activate the extrinsic apoptotic pathway by upregulating death receptors such as Fas.[5] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.

  • Modulation of Survival Pathways: Shikonin has been shown to inhibit pro-survival signaling pathways, including the PI3K/AKT/mTOR pathway.[3] By suppressing these pathways, Shikonin removes the inhibitory signals that prevent apoptosis, thereby sensitizing cancer cells to death signals.

  • Cell Cycle Arrest: In addition to inducing apoptosis, Shikonin can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell proliferation.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Sikokianin-family compounds on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Sikokianin-Family Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Sikokianin CHT29Colon Cancer1.6Not Specified[10]

Table 2: Apoptosis Induction by Sikokianin-Family Compounds

CompoundCell LineConcentration (µM)Apoptosis Rate (%)Exposure Time (h)Reference
Sikokianin CHT290.517.124[11]
Sikokianin CHT29122.024[11]
Sikokianin CHT29231.524[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of Sikokianin-family compounds.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., SW480 for colon cancer, A549 for lung cancer, MDA-MB-231 for breast cancer).[1][4]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the Sikokianin-family compound (e.g., Shikonin) in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow the cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of the Sikokianin-family compound or vehicle control (DMSO). Incubate for the specified time points (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the Sikokianin-family compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Collection: Following treatment with the Sikokianin-family compound, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of Sikokianin-family compounds.

Sikokianin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_survival Survival Pathway Inhibition Sikokianin_ext Sikokianin Family Compound Fas Fas Death Receptor Sikokianin_ext->Fas Upregulates Casp8 Caspase-8 Fas->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Sikokianin_int Sikokianin Family Compound ROS ROS Generation Sikokianin_int->ROS Bcl2 Bcl-2 Sikokianin_int->Bcl2 Downregulates Bax Bax Sikokianin_int->Bax Upregulates Mito Mitochondrion ROS->Mito Induces Dysfunction CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to Sikokianin_surv Sikokianin Family Compound PI3K PI3K Sikokianin_surv->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR

Caption: Sikokianin-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Biological Assays start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with Sikokianin Family Compound (various concentrations and times) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Apoptotic & Signaling Proteins) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Pro-apoptotic Effects and Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for studying Sikokianin effects.

References

Application Notes and Protocols for In Vivo Studies Using Sikokianin C in a Mouse Xenograft Model of Human Colon Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No in vivo studies using Sikokianin E in mouse models were identified in the available literature. The following application notes and protocols are based on a closely related biflavonoid, Sikokianin C, which has been studied for its antitumor effects in a human colon cancer xenograft mouse model.

Introduction

Sikokianin C is a natural biflavonoid that acts as a selective and competitive inhibitor of cystathionine β-synthase (CBS).[1] Overexpression of CBS has been linked to the proliferation and migration of human colon cancer cells.[1][2] By inhibiting CBS, Sikokianin C can suppress the growth of colon cancer cells and induce apoptosis.[1][2] This document provides a summary of the in vivo efficacy of Sikokianin C and detailed protocols for its use in a mouse xenograft model of human colon cancer.

Quantitative Data Summary

The antitumor effects of Sikokianin C were evaluated in a human colon cancer xenograft model established in nude mice using HT29 cells. The treatment with Sikokianin C resulted in a significant reduction in both tumor volume and weight.[1]

Treatment GroupDosageAdministration RouteTreatment ScheduleMean Tumor Volume (mm³) at Day 28 (± SD)Mean Tumor Weight (g) at Day 28 (± SD)
Vehicle Control-SubcutaneousDaily for 6 days with a 1-day rest, for a total of 12 treatments~1800~1.5
Sikokianin C10 mg/kg/daySubcutaneousDaily for 6 days with a 1-day rest, for a total of 12 treatments~600 ~0.5
AOAA (Positive Control)10 mg/kg/daySubcutaneousDaily for 6 days with a 1-day rest, for a total of 12 treatments~800 ~0.6

***p < 0.001 compared to the vehicle control group.[1] Data are approximated from graphical representations in the source publication.[1] AOAA (aminooxyacetic acid) is another CBS inhibitor used as a positive control.[1]

Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Line: Human colon adenocarcinoma cell line HT29.

  • Cell Preparation: HT29 cells are cultured in appropriate media, harvested during the exponential growth phase, and washed with serum-free medium. The final cell suspension is prepared in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Each mouse is subcutaneously injected with 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank.

  • Tumor Growth Monitoring: Tumor size is monitored every four days using a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 150-200 mm³, the mice are randomly assigned to treatment and control groups (n=6 per group).

Drug Preparation and Administration
  • Sikokianin C Formulation: Prepare a stock solution of Sikokianin C in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol 400, and saline). The final concentration should be such that the desired dose of 10 mg/kg can be administered in a reasonable injection volume.

  • Administration: Administer Sikokianin C (10 mg/kg), positive control (AOAA, 10 mg/kg), or vehicle control subcutaneously once daily.

  • Treatment Schedule: The treatment is administered daily for 6 consecutive days, followed by a 1-day break. This cycle is repeated for a total of 12 treatments over a period of approximately 18 days.[1]

  • Monitoring Animal Health: Monitor the body weight and general health of the mice throughout the experiment. No significant adverse effects on body weight were reported for the Sikokianin C treatment group.[1]

Endpoint Analysis
  • Termination of Experiment: On day 28, after 12 treatments, the mice are euthanized.[1]

  • Tumor Excision and Measurement: The tumors are excised, and the final tumor weight is measured.

  • Histological and Molecular Analysis (Optional): Excised tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analyses (e.g., Western blotting to confirm CBS inhibition).

Signaling Pathway and Experimental Workflow

Signaling Pathway of Sikokianin C in Colon Cancer

Sikokianin C exerts its antitumor effects by selectively inhibiting cystathionine β-synthase (CBS). This inhibition leads to the induction of apoptosis in cancer cells.

Sikokianin_C_Pathway cluster_cell Colon Cancer Cell Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS Inhibits Sikokianin_C->CBS Apoptosis Apoptosis CBS->Apoptosis Inhibits CBS->Apoptosis Proliferation Cell Proliferation & Survival CBS->Proliferation Promotes

Caption: Signaling pathway of Sikokianin C in colon cancer cells.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the key steps in the in vivo xenograft study of Sikokianin C.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis arrow arrow Animal_Model BALB/c Nude Mice Cell_Implantation Subcutaneous injection of HT29 cells Animal_Model->Cell_Implantation Tumor_Growth Tumor growth to 150-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize into groups (n=6) Tumor_Growth->Randomization Treatment Daily subcutaneous injections (12 treatments) Randomization->Treatment Endpoint Euthanasia on Day 28 Treatment->Endpoint Data_Collection Measure tumor volume and weight Endpoint->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow for the in vivo xenograft study.

References

Application Notes and Protocols for Investigating Sikokianin E as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sikokianin E is a novel natural compound with a structure suggesting potential therapeutic activities. While direct evidence of its anti-inflammatory properties is not yet available in published literature, related compounds such as Sikokianin A and C have demonstrated biological activity. This document provides a comprehensive set of protocols and application notes to guide the investigation of this compound as a potential anti-inflammatory agent. The methodologies outlined here are based on standard assays used in inflammation research and are designed to assess its efficacy and elucidate its mechanism of action.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Key signaling pathways often implicated in inflammation include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways lead to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). A potential anti-inflammatory agent may act by inhibiting one or more steps in these cascades.

Hypothetical Anti-inflammatory Action of this compound

Based on the mechanisms of structurally related flavonoids, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. This could lead to a reduction in the expression and release of pro-inflammatory mediators. The following protocols are designed to test this hypothesis.

In Vitro Experimental Protocols

Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound on relevant cell lines.

Protocol:

  • Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production

Objective: To assess the effect of this compound on iNOS activity by measuring NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Protocol:

  • Seed RAW 264.7 or THP-1 cells in a 24-well plate.

  • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression of key inflammatory proteins (iNOS, COX-2) and the phosphorylation of MAPK pathway proteins (p38, ERK, JNK).

Protocol:

  • Seed cells in a 6-well plate and treat with this compound and LPS as described above.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an ECL detection system.

Data Presentation

Quantitative data from the in vitro experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control100 ± 5.21.5 ± 0.2-
LPS (1 µg/mL)98 ± 4.825.6 ± 2.10
This compound (1) + LPS99 ± 5.120.1 ± 1.821.5
This compound (10) + LPS97 ± 4.512.3 ± 1.151.9
This compound (50) + LPS96 ± 4.96.8 ± 0.773.4

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control15 ± 2.510 ± 1.85 ± 0.9
LPS (1 µg/mL)1250 ± 110850 ± 75350 ± 30
This compound (10 µM) + LPS620 ± 55410 ± 38170 ± 15
This compound (50 µM) + LPS250 ± 22150 ± 1465 ± 6

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Assays cell_culture Cell Culture (RAW 264.7 / THP-1) viability Cell Viability Assay (MTT) cell_culture->viability treatment This compound + LPS Stimulation cell_culture->treatment no_assay NO Measurement (Griess Assay) treatment->no_assay elisa Cytokine Quantification (ELISA) treatment->elisa western Protein Analysis (Western Blot) treatment->western signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK SikokianinE This compound SikokianinE->p38 Inhibition SikokianinE->ERK Inhibition SikokianinE->JNK Inhibition SikokianinE->IKK Inhibition ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) p38->ProInflammatory upregulate ERK->ProInflammatory upregulate JNK->ProInflammatory upregulate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory upregulates

Techniques for Measuring Sikokianin E Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of Sikokianin E, a member of the biflavonoid class of natural products. Based on the known bioactivities of its close analogs, Sikokianin A and C, the primary focus of these protocols will be on evaluating its potential anticancer, neuroprotective, and anti-inflammatory effects.

I. Assessment of Anticancer Bioactivity

The antitumor potential of this compound can be evaluated by investigating its effects on cancer cell proliferation, apoptosis, and cell cycle progression. Sikokianin C, a related compound, has demonstrated efficacy against human colon cancer by inhibiting cystathionine β-synthase (CBS).[1][2]

A. Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing anticancer activity is to determine the effect of this compound on the viability and proliferation of cancer cells.[3][4]

1. Protocol: MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxicity of this compound against a panel of human cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer, A549 lung cancer).

  • Materials:

    • This compound

    • Human cancer cell lines

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

    • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

B. Apoptosis Assay

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death, an apoptosis assay can be performed.

1. Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Cancer cells treated with this compound

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined based on their fluorescence.

Data Presentation: Anticancer Activity of this compound
Cell LineAssayParameterThis compound Concentration (µM)Result
HT-29MTTIC₅₀Variese.g., 1.6 µM
MCF-7MTTIC₅₀VariesTBD
A549MTTIC₅₀VariesTBD
HT-29Apoptosis% Apoptotic Cells0.5, 1, 2e.g., 17.1%, 22.0%, 31.5%
Signaling Pathway and Experimental Workflow

anticancer_workflow

apoptosis_pathway

II. Assessment of Neuroprotective Bioactivity

Sikokianin A has been shown to protect neuronal cells from injury by inhibiting oxidative stress and activating the Nrf2 pathway.[5] Similar neuroprotective effects can be investigated for this compound.

A. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model mimics the conditions of ischemic stroke.

1. Protocol: OGD/R-induced Injury in PC12 Cells

  • Materials:

    • PC12 cells (a rat pheochromocytoma cell line)

    • DMEM (glucose-free)

    • This compound

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit

    • Reactive oxygen species (ROS) assay kit (e.g., DCFH-DA)

    • Mitochondrial membrane potential assay kit (e.g., JC-1)

  • Procedure:

    • Culture PC12 cells in complete medium.

    • To induce OGD, replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber (95% N₂, 5% CO₂) for 2-4 hours.

    • For reperfusion, replace the glucose-free medium with normal DMEM and return the cells to a normoxic incubator for 24 hours.

    • This compound can be added during the OGD phase or during reperfusion.

    • Assess cell viability using the MTT assay and cell injury by measuring LDH release into the culture medium.

    • Measure intracellular ROS levels and mitochondrial membrane potential according to the kit manufacturer's instructions.

B. Nrf2 Pathway Activation

1. Protocol: Western Blot for Nrf2 and HO-1

  • Materials:

    • PC12 cells treated with this compound under OGD/R conditions

    • Antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin)

    • Western blotting reagents and equipment

  • Procedure:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Data Presentation: Neuroprotective Activity of this compound
AssayConditionParameterThis compound Concentration (µM)Result
MTTOGD/RCell Viability (%)VariesTBD
LDHOGD/RLDH Release (%)VariesTBD
ROS AssayOGD/RROS LevelsVariesTBD
Western BlotOGD/RNrf2 ExpressionVariesTBD
Western BlotOGD/RHO-1 ExpressionVariesTBD
Signaling Pathway and Experimental Workflow

neuroprotection_workflow

nrf2_pathway

III. Assessment of Anti-inflammatory Bioactivity

The anti-inflammatory potential of this compound can be determined by its ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

A. Measurement of Pro-inflammatory Mediators

1. Protocol: Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production in RAW 264.7 Macrophages

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess reagent for NO measurement

    • PGE₂ ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit.

B. Measurement of Pro-inflammatory Cytokines

1. Protocol: ELISA for TNF-α, IL-6, and IL-1β

  • Materials:

    • RAW 264.7 cells treated as described above

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Use the culture supernatants collected from the previous experiment.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Data Presentation: Anti-inflammatory Activity of this compound
AssayParameterThis compound Concentration (µM)Inhibition (%)
Griess AssayNO ProductionVariesTBD
PGE₂ ELISAPGE₂ ProductionVariesTBD
TNF-α ELISATNF-α ProductionVariesTBD
IL-6 ELISAIL-6 ProductionVariesTBD
IL-1β ELISAIL-1β ProductionVariesTBD
Signaling Pathway and Experimental Workflow

anti_inflammatory_workflow

inflammation_pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Shikonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of the natural product "Sikokianin E" could not be found in the scientific literature, and it is presumed to be a misspelling of Shikonin . This technical support center provides guidance for the synthesis of Shikonin, a well-documented naphthoquinone with significant biological activity.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the synthesis of Shikonin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Shikonin?

A1: The primary challenges in the total synthesis of Shikonin include:

  • Construction of the Naphthazarin Core: Efficiently building the 5,8-dihydroxy-1,4-naphthoquinone scaffold is a critical step.

  • Stereoselective Introduction of the Side Chain: The chiral secondary alcohol in the side chain must be introduced with the correct (R)-configuration to obtain the natural product.

  • Protection and Deprotection of Phenolic Hydroxyls: The hydroxyl groups of the naphthazarin core are sensitive and often require protection during the synthesis, with a deprotection step that does not compromise the rest of the molecule.[1][2]

  • Sensitivity of Shikonin: The final product is sensitive to heat, light, and basic conditions, which can lead to decomposition or polymerization.[3]

Q2: Which synthetic strategies are most commonly used to synthesize Shikonin?

A2: Several strategies have been developed for the total synthesis of Shikonin. Some of the key approaches include:

  • Linear Synthesis starting from a substituted naphthalene: These routes typically involve the construction of the quinone ring and subsequent introduction of the side chain.

  • Convergent Synthesis: These strategies involve the synthesis of the naphthazarin core and the side chain separately, followed by their coupling. A notable example is the Hauser annulation approach.[1][2]

  • Asymmetric Synthesis: To address the stereoselectivity challenge, asymmetric methods like the Dotz annulation and enzymatic resolutions have been employed.[4]

Q3: How can I improve the yield of the Grignard reaction for the side chain introduction?

A3: Low yields in the Grignard reaction for introducing the side chain can be due to several factors. To improve the yield, consider the following:

  • Quality of Magnesium: Use freshly activated magnesium turnings.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are rigorously dried. The presence of water will quench the Grignard reagent.

  • Control of Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.

  • Slow Addition: Add the electrophile (e.g., an aldehyde) to the Grignard reagent slowly to maintain a low concentration of the electrophile and reduce the formation of byproducts.

Q4: What are common side reactions to be aware of during Shikonin synthesis?

A4: Common side reactions include:

  • Over-oxidation or decomposition of the naphthazarin core.

  • Formation of diastereomers during the introduction of the chiral side chain.

  • Incomplete deprotection of the phenolic hydroxyl groups.

  • Polymerization of the final product under harsh conditions.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Hauser Annulation Step

The Hauser annulation is a powerful method for constructing the naphthazarin core.[1][2] Low yields in this step can be frustrating.

Symptom Possible Cause Suggested Solution
No reaction or incomplete reaction Inactive reagents or insufficient activation of the dienophile.Ensure the cyanophthalide is pure and the Michael acceptor is freshly prepared. Use a strong, non-nucleophilic base like LDA or LiHMDS and ensure accurate temperature control.
Formation of multiple byproducts Incorrect reaction temperature or stoichiometry.Optimize the reaction temperature, starting at a low temperature and slowly warming up. Carefully control the stoichiometry of the reactants and the base.
Decomposition of starting materials or product Reaction temperature is too high or reaction time is too long.Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed. Use milder work-up conditions.
Problem 2: Poor Stereoselectivity in the Asymmetric Reduction of the Side Chain Ketone

Achieving high enantiomeric excess (ee) in the reduction of the ketone precursor to the chiral alcohol is crucial for the synthesis of the natural enantiomer of Shikonin.

Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) Inefficient chiral catalyst or suboptimal reaction conditions.Screen different chiral reducing agents (e.g., (R)-CBS reagent, chiral boranes). Optimize the reaction temperature and solvent. Ensure the substrate is of high purity.
Formation of the wrong enantiomer Incorrect choice of chiral catalyst.Use the opposite enantiomer of the chiral catalyst (e.g., (S)-CBS reagent for the other enantiomer).
Low chemical yield Steric hindrance or side reactions.Use a less sterically hindered reducing agent if possible. Ensure the reaction is performed under an inert atmosphere to prevent side reactions.

Data Presentation

Table 1: Comparison of Yields for Different Shikonin Synthetic Routes

Synthetic Approach Key Reactions Overall Yield Enantiomeric Excess (ee) Reference
Terada (racemic)Grignard Reaction, OxidationModerateRacemic
Lu et al. (racemic)Epoxidation, Grignard ReactionModerateRacemic[5]
Wang et al. (asymmetric)Ru(II) catalyzed reaction47%99.3%[6]
Couladouros et al. (asymmetric)Hauser Annulation, Asymmetric ReductionHighHigh[1]

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Ketone Precursor using Corey's Oxazaborolidine (CBS) Reagent

This protocol is a general method for the asymmetric reduction of a ketone to a chiral alcohol, a key step in many Shikonin syntheses.[1][2]

Materials:

  • Ketone precursor

  • (R)-CBS reagent (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the ketone precursor in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the (R)-CBS reagent (0.1 equivalents) to the solution.

  • After stirring for 10 minutes, slowly add BMS (1.0 equivalent) dropwise.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the reaction to warm to room temperature and perform an aqueous work-up.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_ketone Ketone Precursor dissolve Dissolve Ketone in Anhydrous THF start_ketone->dissolve start_cbs (R)-CBS Reagent add_cbs Add (R)-CBS start_cbs->add_cbs start_bms Borane-DMS add_bms Add BMS start_bms->add_bms cool Cool to -78 °C dissolve->cool cool->add_cbs add_cbs->add_bms monitor Monitor by TLC add_bms->monitor quench Quench with Methanol monitor->quench warm Warm to RT quench->warm workup Aqueous Work-up warm->workup purify Column Chromatography workup->purify product Chiral Alcohol purify->product

Caption: Workflow for the asymmetric reduction of a ketone to a chiral alcohol.

troubleshooting_logic problem Low Yield in Hauser Annulation cause1 Inactive Reagents? problem->cause1 cause2 Incorrect Temperature? problem->cause2 cause3 Decomposition? problem->cause3 solution1 Check Reagent Purity Use Fresh Base cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Monitor Reaction Closely Milder Work-up cause3->solution3

Caption: Troubleshooting logic for low yield in the Hauser annulation step.

References

Sikokianin E stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with Sikokianin E. The following sections address common questions and challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be kept in a well-sealed container at -20°C, protected from light and air. For short-term storage, 2-8°C is recommended.[1][2]

Q2: How should I handle this compound in the laboratory?

Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area. Avoid inhalation of dust or contact with skin and eyes.[2]

Q3: What is the recommended procedure for preparing this compound solutions?

It is best to prepare and use solutions on the same day.[1] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] The choice of solvent will depend on the specific experimental requirements; however, ensure the solvent is of high purity to avoid introducing contaminants that could affect stability.

Q4: What are the known stability issues with compounds similar to this compound?

Compounds with similar chemical structures, such as shikonins, are known to be susceptible to several transformations, including photochemical decomposition, thermal degradation, and polymerization.[2] These degradation pathways can lead to a loss of biological activity and changes in physical properties like color and solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to ensure its integrity before use. Store stock solutions in small, single-use aliquots at -20°C for no longer than two weeks.[1]
Loss of compound activity over time Improper storage leading to degradation.Ensure the compound is stored as recommended (-20°C for long-term, protected from light and air).[1][2] Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.This could be due to exposure to light, elevated temperatures, or reactive chemicals in the experimental setup. Review the experimental protocol to identify potential sources of degradation. Consider performing forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Color change or precipitation in solution Polymerization or degradation of the compound.This is a common issue with related compounds.[2] Prepare fresh solutions and use them promptly. If the problem persists, investigate the compatibility of the solvent and other components in the solution with this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
  • Calibrated temperature-controlled chambers
  • Photostability chamber

2. Solution Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.
  • From the stock solution, prepare working solutions in the different buffers to be tested.

3. Stress Conditions (Forced Degradation):

  • Hydrolytic Stability: Incubate the solutions at different pH values (e.g., acidic, neutral, basic) at a controlled temperature (e.g., 40°C).
  • Thermal Stability: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).
  • Photostability: Expose the solid compound and solutions to a controlled light source as per ICH Q1B guidelines.[3][4][5] Protect control samples from light.
  • Oxidative Degradation: Treat the solution with a suitable oxidizing agent (e.g., a low concentration of hydrogen peroxide).

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

5. Analysis:

  • Analyze the samples at each time point using a validated stability-indicating HPLC/UPLC method.
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

6. Data Analysis:

  • Calculate the percentage of degradation at each time point.
  • If possible, identify the major degradation products using techniques like LC-MS.
  • Determine the degradation kinetics (e.g., zero-order, first-order).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a common reverse-phase column (e.g., C18).
  • Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed (degraded) and unstressed this compound samples.
  • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

While specific quantitative data for this compound stability is not currently available in the public domain, the following table illustrates how such data, once generated from the protocols above, should be structured for clear comparison.

Table 1: Hypothetical Stability of this compound under Various Stress Conditions

Condition Time (hours) % Degradation Major Degradation Products (if identified)
Acidic (pH 4), 40°C 245.2DP-1, DP-2
Neutral (pH 7), 40°C 241.8Minor peaks observed
Basic (pH 9), 40°C 2415.7DP-3, DP-4
Thermal (Solid), 80°C 482.5Not analyzed
Photostability (Solution) 825.1DP-5, DP-6
Oxidative (H₂O₂) 430.5DP-7, DP-8

DP-X represents a hypothetical degradation product.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome SikokianinE This compound Sample StockSolution Prepare Stock Solution SikokianinE->StockSolution WorkingSolutions Prepare Working Solutions (Different Buffers/Solvents) StockSolution->WorkingSolutions Hydrolytic Hydrolytic (Acidic, Neutral, Basic) WorkingSolutions->Hydrolytic Thermal Thermal (Elevated Temperature) WorkingSolutions->Thermal Photolytic Photolytic (Light Exposure) WorkingSolutions->Photolytic Oxidative Oxidative (e.g., H₂O₂) WorkingSolutions->Oxidative Sampling Sample at Time Points Hydrolytic->Sampling Thermal->Sampling Photolytic->Sampling Oxidative->Sampling HPLC HPLC/UPLC Analysis Sampling->HPLC Data Data Analysis (% Degradation, Kinetics) HPLC->Data DegradationPathway Identify Degradation Pathway Data->DegradationPathway StabilityProfile Establish Stability Profile Data->StabilityProfile

Caption: Workflow for assessing the stability of this compound.

Logical Troubleshooting for Inconsistent Results

G Start Inconsistent Experimental Results CheckSolution Check this compound Solution Start->CheckSolution FreshVsOld Is the solution freshly prepared? CheckSolution->FreshVsOld StorageCond Review Storage Conditions (-20°C, dark, sealed?) FreshVsOld->StorageCond Yes PrepareFresh Prepare Fresh Solution FreshVsOld->PrepareFresh No QC Perform Quality Control (e.g., HPLC) on old solution StorageCond->QC Yes CorrectStorage Correct Storage Procedures StorageCond->CorrectStorage No InvestigateProtocol Investigate Experimental Protocol (e.g., solvent compatibility, temperature) PrepareFresh->InvestigateProtocol Degraded Is degradation observed? QC->Degraded Discard Discard old solution. Use fresh solution. Degraded->Discard Yes Degraded->InvestigateProtocol No Discard->InvestigateProtocol CorrectStorage->InvestigateProtocol

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Sikokianin E In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research on "Sikokianin E" for in vivo applications is extremely limited. The following guide is constructed based on best practices for novel compounds and utilizes data from the closely related compound, Sikokianin C , as a proxy to provide actionable starting points and protocols. Researchers should adapt these recommendations with caution and conduct thorough dose-ranging and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Sikokianin compounds?

A1: Sikokianin C, a natural biflavonoid, has been identified as a potent and selective inhibitor of the enzyme cystathionine β-synthase (CBS).[1] Overexpression of CBS is linked to the proliferation of certain cancers, such as colon cancer.[1] By inhibiting CBS, Sikokianin C is proposed to suppress cancer cell proliferation and induce apoptosis.[1]

Q2: Is there any existing in vivo dosage information for Sikokianin compounds?

A2: While specific data for this compound is not available, a study on Sikokianin C in a human colon cancer xenograft model used subcutaneous (s.c.) doses of 3 mg/kg/day and 10 mg/kg/day.[2] Both doses were found to significantly inhibit tumor growth without causing major adverse effects on the body weight of the mice.[2]

Q3: How should I prepare this compound for in vivo administration?

A3: For the related compound, Sikokianin C, a vehicle containing 1% DMSO (dimethyl sulfoxide) and 0.5% carboxymethylcellulose sodium (CMC) in a PBS buffer was used for subcutaneous injection.[2] This is a common formulation strategy for hydrophobic compounds in preclinical studies. Preliminary solubility and stability tests are highly recommended for your specific lot of this compound.

Q4: What is a reasonable starting point for a pilot in vivo study?

A4: A logical starting point would be to extrapolate from the data on Sikokianin C. You could begin with a dose-ranging study that includes doses below, at, and above the effective concentrations reported for Sikokianin C (e.g., 1 mg/kg, 3 mg/kg, and 10 mg/kg). It is critical to include a vehicle-only control group and to monitor animals closely for any signs of toxicity.

Data Summary Tables

Table 1: In Vitro Activity of Sikokianin C

CompoundCell LineAssay TypeResult (IC₅₀)Source
Sikokianin CHT29 (Human Colon Cancer)Proliferation Assay1.6 µM[1]

Table 2: In Vivo Study Parameters for Sikokianin C

ParameterDescriptionSource
Animal Model Nude mice with subcutaneous HT29 cell xenografts[2]
Compound Sikokianin C[2]
Dosage Levels 3 mg/kg/day and 10 mg/kg/day[2]
Administration Route Subcutaneous (s.c.) injection[2]
Vehicle 1% DMSO and 0.5% CMC in PBS buffer[2]
Treatment Schedule Daily injections for 6 days, followed by a 1-day break, for 12 total treatments[2]
Key Outcome Dose-dependent reduction in tumor volume and weight. At 10 mg/kg, tumor weight was reduced by 46%.[2]
Observed Toxicity No significant adverse effects on body weight were reported.[2]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Sikokianin Formulation for In Vivo Administration

This protocol is based on the methodology used for Sikokianin C and should be optimized for this compound.

  • Objective: To prepare a 10 mg/mL stock solution and a final injectable solution at 1 mg/mL in a suitable vehicle.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Carboxymethylcellulose sodium (CMC), low viscosity

    • Phosphate-Buffered Saline (PBS), 1X, sterile

  • Procedure:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile PBS while stirring vigorously. Heat gently (if necessary) until a clear solution is formed. Allow to cool to room temperature.

    • Weigh the required amount of this compound and dissolve it in the minimum amount of DMSO to create a concentrated stock (e.g., 100 mg/mL).

    • For a final injection solution of 1 mg/mL, slowly add the DMSO stock to the 0.5% CMC solution until the DMSO concentration is 1% of the total volume.

    • Vortex the final solution thoroughly to ensure a uniform suspension.

    • Prepare fresh daily before administration to avoid degradation.

Protocol 2: Xenograft Tumor Model and Treatment

This protocol outlines a typical workflow for testing efficacy in a xenograft model, based on the Sikokianin C study.[2]

  • Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

  • Procedure:

    • Cell Culture: Culture human cancer cells (e.g., HT29 for colon or PANC-1 for pancreatic) under standard conditions.

    • Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile PBS or Matrigel and inject subcutaneously (e.g., 1 x 10⁶ cells in 100 µL) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

    • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume periodically using calipers (Volume = 0.5 × length × width²).

    • Group Randomization: Once tumors reach a predetermined average volume (e.g., 100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound 3 mg/kg, this compound 10 mg/kg).

    • Administration: Administer the compound or vehicle subcutaneously according to the defined schedule (e.g., daily for 6 days, 1 day rest).

    • Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week. Observe animals for any clinical signs of toxicity.

    • Endpoint: At the end of the study (e.g., day 28), euthanize the mice, excise the tumors, and record the final tumor weights.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound in Vehicle

  • Possible Cause: this compound may be more hydrophobic than Sikokianin C. The concentration of DMSO may be too low, or the CMC solution may not be adequately suspending the compound.

  • Solution:

    • Try slightly increasing the DMSO concentration (e.g., to 2-5%), but be mindful of potential vehicle toxicity at higher concentrations.

    • Test alternative solubilizing agents such as PEG400, Tween 80, or Solutol HS 15.

    • Ensure the CMC solution is properly prepared and homogenous. Sonication of the final formulation (on ice) may help create a finer suspension.

Issue 2: No Observed Anti-Tumor Effect at Tested Doses

  • Possible Cause: The dosage may be too low; the administration route may not be optimal; this compound may have different potency or pharmacokinetic properties than Sikokianin C.

  • Solution:

    • Conduct a maximum tolerated dose (MTD) study to determine if higher, safe doses can be administered.

    • Consider alternative administration routes, such as intraperitoneal (i.p.) or oral (p.o.) gavage, which may alter bioavailability.

    • Perform pilot pharmacokinetic (PK) studies to measure plasma concentrations of this compound after dosing to understand its absorption and clearance rates.

Issue 3: Signs of Toxicity (Weight Loss, Lethargy) in Treatment Groups

  • Possible Cause: The compound may have off-target effects or the vehicle itself could be contributing to toxicity at the administered volume or concentration.

  • Solution:

    • Immediately reduce the dosage or dosing frequency.

    • Ensure the vehicle control group shows no signs of toxicity. If it does, the vehicle formulation or administration procedure needs to be revised.

    • Perform basic toxicology assessments, such as collecting blood for CBC and serum chemistry analysis, and harvesting major organs for histopathology at the study endpoint.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis cell_culture Cell Culture (e.g., HT29) implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to ~100 mm³ implantation->tumor_growth randomization Randomize into Groups (Vehicle, 3 mg/kg, 10 mg/kg) tumor_growth->randomization treatment Daily s.c. Treatment (6 days on, 1 day off) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint excision Excise & Weigh Tumors endpoint->excision data_analysis Statistical Analysis excision->data_analysis

Caption: Workflow for a xenograft efficacy study.

signaling_pathway Sikokianin This compound/C CBS Cystathionine β-synthase (CBS) Sikokianin->CBS Inhibits Proliferation Tumor Cell Proliferation CBS->Proliferation Promotes Apoptosis Apoptosis CBS->Apoptosis Inhibits

Caption: Proposed mechanism of Sikokianin action.

References

How to prevent degradation of Sikokianin E in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Sikokianin E solution is changing color. What could be the cause?

A change in the color of your this compound solution is a primary indicator of degradation. Flavonoids are susceptible to degradation from several factors, including exposure to light, elevated temperatures, extreme pH levels, and the presence of oxygen. This degradation can lead to the formation of new compounds with different absorption spectra, resulting in a visible color change.

Q2: What are the optimal storage conditions for a this compound solution?

To maximize stability, this compound solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1][2][3]

  • Atmosphere: To prevent oxidation, degas the solvent before preparing the solution and consider overlaying the solution with an inert gas like argon or nitrogen.[4]

Q3: What is the ideal pH for a this compound solution?

The stability of flavonoids is highly pH-dependent. Generally, neutral to slightly acidic conditions (pH 4-6) are preferred.[5] Highly alkaline or acidic conditions can accelerate degradation. It is crucial to determine the optimal pH for your specific application experimentally.

Q4: Can I use antioxidants to prevent the degradation of this compound?

While not specifically documented for this compound, the use of antioxidants can be a strategy to prevent the degradation of other flavonoids. Common antioxidants used in research include ascorbic acid and EDTA. However, the compatibility and effectiveness of any additive must be tested for your specific experimental setup, as they could interfere with your assay.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in a this compound Solution
Potential Cause Troubleshooting Steps
Photodegradation 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in light-blocking containers (e.g., amber vials).[1] 3. Compare the activity of a freshly prepared solution with one that has been exposed to light.
Thermal Degradation 1. Ensure the solution is stored at the recommended low temperature (2-8°C for short-term, ≤ -20°C for long-term).[2][6] 2. Avoid leaving the solution at room temperature for extended periods. 3. If your experiment requires elevated temperatures, minimize the exposure time.
Oxidation 1. Use deoxygenated solvents to prepare your solution. 2. Store the solution under an inert atmosphere (e.g., argon or nitrogen).[4] 3. Prepare fresh solutions frequently to minimize oxidation over time.
Incorrect pH 1. Measure the pH of your solution. 2. If necessary, adjust the pH to a slightly acidic or neutral range using a suitable buffer system. 3. Test the stability of the solution at different pH values to find the optimum for your experiment.[5]
Issue 2: Precipitation Observed in this compound Solution
Potential Cause Troubleshooting Steps
Low Solubility 1. Confirm the solubility of this compound in your chosen solvent. You may need to use a co-solvent like DMSO or ethanol. 2. Consider preparing a more dilute stock solution. 3. Gentle warming and sonication may aid in dissolution, but be mindful of potential thermal degradation.
Degradation Products 1. Precipitates can sometimes be the result of degradation products that are less soluble than the parent compound. 2. Analyze the precipitate and supernatant separately using an analytical technique like HPLC to identify the components.

Data on Flavonoid Stability

Since specific data for this compound is unavailable, the following table summarizes stability data for other flavonoids to illustrate the impact of different conditions.

FlavonoidConditionStability OutcomeReference
Rutin 130°C for 2 hoursSignificant degradation[7]
Naringin 130°C for 2 hoursOnly 20% degradation[7]
Myricetin Boiling waterHighly unstable, >63% degraded in 3 hours[8]
Galangin Boiling waterMost stable, <10% degraded in 3 hours[8]
Quercetin pH 2, 60°C, 120 hoursHigh degradation[5]
Various Flavonoids 20, 30, and 40°C storageSignificant degradation at higher temperatures[9]
Phenolic Compounds Storage with light exposureHigher degradation compared to storage in the dark[1][2]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)[10][11]

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator and light-controlled chamber

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • From the stock solution, prepare test solutions in different buffers (e.g., pH 3, 5, 7, 9) and solvents.

3. Incubation Conditions:

  • Divide the test solutions into aliquots for each condition to be tested:

    • Temperature: 4°C, 25°C, 40°C.[2]

    • Light: Exposure to ambient light vs. storage in complete darkness.[1]

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

4. HPLC Analysis:

  • Inject the withdrawn aliquots into the HPLC system.

  • Develop a suitable gradient elution method to separate this compound from its potential degradation products.[11] A common mobile phase for flavonoids consists of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

cluster_factors Degradation Factors for Flavonoids Light Light Degraded Products Degraded Products Light->Degraded Products High Temperature High Temperature High Temperature->Degraded Products Oxygen Oxygen Oxygen->Degraded Products Extreme pH Extreme pH Extreme pH->Degraded Products This compound in Solution This compound in Solution This compound in Solution->Degraded Products Degradation A This compound (Biflavonoid Structure) B Heterocyclic C-Ring Opening A->B Oxidation/Hydrolysis C Formation of Unstable Intermediates (e.g., Chalcones) B->C D Further Degradation C->D E Simpler Phenolic Compounds (e.g., Phenolic Acids, Aldehydes) D->E start This compound Solution Shows Instability (e.g., color change, loss of activity) check_light Is the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_temp Is the solution stored at a low temperature? check_light->check_temp Yes protect_light->check_temp store_cold Store at 2-8°C (short-term) or ≤ -20°C (long-term). check_temp->store_cold No check_ph Is the pH of the solution controlled? check_temp->check_ph Yes store_cold->check_ph control_ph Adjust pH to a neutral or slightly acidic range (e.g., pH 4-6). check_ph->control_ph No check_oxygen Has oxygen been excluded? check_ph->check_oxygen Yes control_ph->check_oxygen exclude_oxygen Use deoxygenated solvents and store under inert gas. check_oxygen->exclude_oxygen No retest Prepare fresh solution and re-evaluate stability. check_oxygen->retest Yes exclude_oxygen->retest

References

Sikokianin E off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sikokianin E in cell-based assays. Given that this compound is a member of the biflavonoid family, this guide draws upon existing knowledge of related compounds, such as Sikokianin A and C, to help you anticipate and address potential experimental challenges, including possible off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for compounds in the Sikokianin family?

A1: Compounds in the Sikokianin family, which are biflavonoids, have been shown to exhibit various biological activities. For instance, Sikokianin C is a selective inhibitor of cystathionine β-synthase (CBS), which can suppress the proliferation of cancer cells.[1] Sikokianin A has demonstrated neuroprotective effects by inhibiting oxidative stress and activating the Nrf2 signaling pathway.[2] The precise mechanism of this compound may be unique and requires empirical determination.

Q2: I am observing unexpected cellular effects. Could these be off-target effects of this compound?

A2: It is possible. Small molecules can have off-target effects that are independent of their intended mechanism of action.[3][4] These effects can arise from non-specific binding to other proteins or by influencing signaling pathways indirectly.[4] For example, some small molecules can inhibit kinases at concentrations achievable in cell culture.[5] It is crucial to perform control experiments to differentiate on-target from off-target effects.

Q3: What are some common off-target pathways that could be affected by a novel biflavonoid like this compound?

A3: Biflavonoids can potentially interact with a variety of cellular targets. Based on related compounds, potential off-target effects could involve modulation of reactive oxygen species (ROS) levels, interaction with protein kinases, or effects on cell cycle regulation.[6][7] It is recommended to assess the effect of this compound on common signaling pathways such as MAP kinases, Akt, and NF-κB, in addition to its presumed target.

Q4: How can I confirm that the observed phenotype is due to the on-target activity of this compound?

A4: To validate the on-target activity of this compound, several approaches can be used. One common method is to perform a target knockdown or knockout (e.g., using siRNA or CRISPR/Cas9) and assess whether the cellular phenotype in response to this compound is diminished or abolished.[3] Additionally, performing a cellular thermal shift assay (CETSA) can provide evidence of direct target engagement within the cell.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cytotoxicity at low concentrations Off-target toxicityPerform a dose-response curve to determine the IC50 value. Compare the cytotoxic concentration to the concentration required for the desired on-target effect. Assess markers of general cellular stress (e.g., ROS production, mitochondrial membrane potential).
Inconsistent results between experiments Compound instability or poor solubilityEnsure proper storage of this compound. Prepare fresh stock solutions for each experiment. Verify the solubility of the compound in your cell culture medium and consider using a lower percentage of DMSO.
Discrepancy between biochemical and cell-based assay results Poor cell permeability or active effluxThe cellular environment can significantly differ from in vitro biochemical conditions.[8] Assess the cell permeability of this compound. Check for the expression of efflux pumps (e.g., P-glycoprotein) in your cell line, which could be exporting the compound.
Unexpected changes in cell signaling pathways Off-target kinase inhibition or pathway retroactivityScreen this compound against a panel of kinases to identify potential off-target interactions.[4][5] Use pathway-specific inhibitors or activators in combination with this compound to dissect the observed signaling changes.
Cell morphology changes unrelated to the expected phenotype Cytoskeletal disruption or induction of cellular stress responsesPerform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin). Analyze markers of cellular stress, such as heat shock proteins or DNA damage response proteins.

Quantitative Data Summary

The following table summarizes key quantitative data for related Sikokianin compounds. This information can serve as a reference point for your experiments with this compound.

Compound Assay Cell Line Parameter Value Reference
Sikokianin CProliferation AssayHT29 (Colon Cancer)IC501.6 µM[1]
ShikoninCell Viability Assay143B (Osteosarcoma)IC50 (24h)4.55 µM[7]
ShikoninCell Viability Assay143B (Osteosarcoma)IC50 (48h)2.01 µM[7]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure intracellular ROS levels following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Positive control (e.g., H2O2)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or 96-well black plate for plate reader).

  • Treat cells with different concentrations of this compound for the desired time. Include vehicle and positive controls.

  • In the last 30 minutes of treatment, add H2DCFDA to the medium to a final concentration of 5-10 µM.

  • Wash the cells with PBS to remove excess probe.

  • For flow cytometry, detach the cells, resuspend in PBS, and analyze on a flow cytometer with excitation at 488 nm and emission at 525 nm.

  • For a plate reader, add PBS to the wells and measure the fluorescence intensity.

  • Quantify the change in fluorescence relative to the vehicle control.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the effect of this compound on the activation state of key signaling proteins.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time points and concentrations.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each sample.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Sikokianin_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS Inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces H2S H₂S Production CBS->H2S Proliferation Cell Proliferation H2S->Proliferation Suppresses

Caption: Proposed signaling pathway for Sikokianin C.

Sikokianin_A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sikokianin_A Sikokianin A ROS Reactive Oxygen Species (ROS) Sikokianin_A->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates Nrf2_cyt Nrf2 Keap1->Nrf2_cyt Sequesters Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Proposed signaling pathway for Sikokianin A.

Experimental_Workflow Start Start: Hypothesis (this compound has a specific cellular effect) Dose_Response Dose-Response & IC50 (e.g., MTT Assay) Start->Dose_Response Phenotypic_Assay Phenotypic Assay (e.g., Migration, Apoptosis Assay) Dose_Response->Phenotypic_Assay Target_Engagement Target Engagement (e.g., CETSA, Target Knockdown) Phenotypic_Assay->Target_Engagement Mechanism_Study Mechanism of Action Study (e.g., Western Blot, ROS Assay) Target_Engagement->Mechanism_Study Off_Target_Screen Off-Target Screening (e.g., Kinase Panel) Mechanism_Study->Off_Target_Screen Conclusion Conclusion: Characterize On-Target and Off-Target Effects Off_Target_Screen->Conclusion

Caption: General experimental workflow for characterizing a novel compound.

References

Reducing toxicity of Sikokianin E in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sikokianin E

Disclaimer: There is currently no specific toxicological data available in the public domain for a compound named "Sokianin E." This technical support guide has been developed based on available information for related biflavonoid compounds, such as Sikokianin A and Sikokianin C, and general principles of toxicology and in vivo animal research. The provided protocols and data are intended for guidance and informational purposes only and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected general toxicity profile of this compound in animal models?

A1: While specific data for this compound is unavailable, studies on other biflavonoids, such as agathisflavone, suggest a potentially low toxicity profile. In one study, agathisflavone administered orally to mice showed a median lethal dose (LD50) greater than 2000 mg/kg. No significant changes in hematological, biochemical, or histopathological parameters were observed at this dose. However, it is crucial to conduct dose-range finding studies for any new compound, including this compound, to determine its specific toxicity profile.

Q2: What are the potential mechanisms of action and signaling pathways affected by Sikokianin compounds?

A2: Research on related Sikokianin compounds suggests they can modulate specific cellular pathways. For instance, Sikokianin A has been shown to protect cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway. Sikokianin C has been identified as a selective inhibitor of cystathionine β-synthase (CBS), which can induce apoptosis in cancer cells. The specific pathways affected by "this compound" would need to be experimentally determined.

Q3: Are there any known formulation or solubility issues with biflavonoids that might impact in vivo studies?

A3: Bflavonoids, as a class of compounds, can have poor water solubility. This can present challenges for in vivo administration and may affect bioavailability. It is recommended to carefully select an appropriate vehicle for administration. Common strategies include using a small percentage of a non-toxic solvent like DMSO, or formulating the compound in a vehicle such as a solution with Tween 80. It is essential to conduct vehicle-controlled studies to rule out any effects of the delivery vehicle itself.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality at low doses - Acute Toxicity: The compound may have a steeper dose-response curve than anticipated.- Formulation Issue: The compound may not be fully solubilized or could be precipitating upon injection, leading to embolism.- Vehicle Toxicity: The chosen vehicle may be causing adverse effects.- Re-evaluate Dosing: Conduct a more detailed dose-range finding study with smaller dose increments.- Check Formulation: Visually inspect the formulation for any precipitation. Consider alternative solubilizing agents or formulation strategies.- Vehicle Control: Ensure a robust vehicle-only control group is included in your study design.
Signs of organ-specific toxicity (e.g., elevated liver enzymes) - Hepatotoxicity: The compound may be metabolized into a toxic intermediate in the liver.- Off-target Effects: The compound may be interacting with unintended molecular targets in specific organs.- Biochemical Analysis: Perform a comprehensive panel of blood chemistry tests to assess the function of major organs.- Histopathology: Conduct histopathological examination of key organs (liver, kidney, spleen, etc.) to identify any cellular damage.- Mechanism of Action Studies: Investigate potential off-target activities of the compound.
High variability in experimental results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Animal Health: Underlying health issues in the animal cohort.- Biological Variability: Natural variation in response to the compound.- Standardize Procedures: Ensure all personnel are trained on and adhere to a standardized dosing protocol.- Health Monitoring: Closely monitor the health of the animals before and during the study.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.
No observable effect at expected therapeutic doses - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared.- Inactive Compound: The specific batch of the compound may not be active.- Model Resistance: The chosen animal model may not be sensitive to the compound.- Pharmacokinetic Studies: Conduct studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.- Compound Analysis: Verify the identity and purity of the compound batch.- Model Selection: Re-evaluate the appropriateness of the animal model for the intended therapeutic target.

Data Presentation

Table 1: Hypothetical Acute Oral Toxicity Data for a Novel Biflavonoid in Mice (Based on Agathisflavone Data)

Dose (mg/kg) Number of Animals Mortality Observed Clinical Signs LD50 (mg/kg)
30030/3No observable adverse effects>2000
200030/3No observable adverse effects>2000
Vehicle Control30/3No observable adverse effects-

Table 2: Key Parameters for Preclinical Toxicity Assessment

Parameter Method Purpose Reference
Clinical Observations Daily monitoring of behavior, appearance, and signs of distressTo identify overt signs of toxicity
Body Weight Weekly or bi-weekly measurementTo assess general health and detect failure to thrive
Hematology Complete blood count (CBC) from blood samplesTo evaluate effects on red and white blood cells, and platelets
Clinical Chemistry Analysis of blood serum for markers of organ function (e.g., ALT, AST, BUN, creatinine)To detect organ-specific toxicity, particularly of the liver and kidneys
Histopathology Microscopic examination of fixed organ tissuesTo identify cellular changes and tissue damage

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats or Swiss mice).

  • Housing and Acclimatization: House animals in standard conditions with free access to food and water for at least 5 days prior to dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle. The concentration should be such that the required dose can be administered in a volume of 1-2 mL/kg.

  • Dosing: Administer a single oral dose of the test substance to one animal. The starting dose is typically selected based on preliminary in vitro data or information on related compounds.

  • Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days. Record all clinical signs of toxicity.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed.

Protocol 2: Sub-Acute (28-Day) Repeated Dose Toxicity Study (OECD Guideline 407)

  • Animal Selection: Use both male and female rodents from a standard strain.

  • Group Allocation: Assign animals to at least three dose groups and one control (vehicle) group.

  • Dosing: Administer the test substance or vehicle daily for 28 days at the same time each day.

  • Observations:

    • Record clinical signs daily.

    • Measure body weight weekly.

    • Perform detailed clinical observations at least once before the study and weekly thereafter.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Pathology:

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs.

    • Preserve a comprehensive set of organs and tissues for histopathological examination.

  • Data Analysis: Analyze all quantitative data using appropriate statistical methods to identify any dose-related effects.

Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment cluster_analysis Data Analysis and Interpretation dose_range Dose-Range Finding (Acute Toxicity) repeated_dose Repeated Dose Study (Sub-acute/Chronic) dose_range->repeated_dose Inform Dosing clinical_obs Clinical Observations & Body Weight repeated_dose->clinical_obs hematology Hematology repeated_dose->hematology biochemistry Clinical Biochemistry repeated_dose->biochemistry histopathology Histopathology repeated_dose->histopathology pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->repeated_dose safety_pharm Safety Pharmacology safety_pharm->repeated_dose report Final Report & Risk Assessment clinical_obs->report hematology->report biochemistry->report histopathology->report

Caption: Experimental Workflow for Preclinical Toxicity Assessment.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response Sikokianin_E This compound Nrf2 Nrf2 Sikokianin_E->Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Keap1 Keap1 Keap1->Nrf2 Inhibition HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription GCLC Glutamate-Cysteine Ligase (GCLC) ARE->GCLC Promotes transcription NQO1 NAD(P)H Quinone Dehydrogenase 1 (NQO1) ARE->NQO1 Promotes transcription Detox Detoxification & Antioxidant Defense HO1->Detox GCLC->Detox NQO1->Detox

Caption: Hypothetical Nrf2-Mediated Antioxidant Signaling Pathway.

Technical Support Center: Large-Scale Purification of Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Sikokianin E, a novel polyketide with significant therapeutic potential.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and initial handling of this compound.

QuestionAnswer
What is the chemical nature of this compound? This compound is a macrocyclic polyketide with a molecular weight of 854.1 g/mol . It is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and ethyl acetate.
What are the primary stability concerns for this compound? This compound is sensitive to high temperatures (degradation observed > 50°C) and extreme pH conditions (stable in a pH range of 4-7). Exposure to strong light can also lead to isomerization.
What is the typical source material for this compound extraction? This compound is a secondary metabolite isolated from the marine sponge Amphimedon sikokia. The concentration in the source material is typically low, ranging from 0.01% to 0.05% of the dry weight.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the large-scale purification of this compound.

Low Yield
Symptom Possible Causes Recommended Solutions
Low recovery after initial extraction Inefficient cell lysis of the source material.Optimize the homogenization and sonication parameters to ensure complete cell disruption. Consider enzymatic digestion as a pre-treatment step.[1][2]
Degradation of this compound during extraction.Maintain a low temperature (4°C) throughout the extraction process and use buffers within the optimal pH range (4-7).
Significant loss of product during chromatography Irreversible binding of this compound to the column matrix.Test different stationary phases. If using silica, consider end-capped C18 for reverse-phase chromatography to minimize strong interactions.
Co-elution with other compounds.Optimize the gradient elution profile. A shallower gradient can improve the separation of compounds with similar retention times.[3]
Poor Peak Resolution in Chromatography
Symptom Possible Causes Recommended Solutions
Peak tailing Secondary interactions between this compound and the stationary phase.Add a competitive agent, such as triethylamine, to the mobile phase to block active sites on the silica. Adjust the mobile phase pH to suppress any potential ionization of this compound.[3]
Column overload.Reduce the sample load or switch to a larger-diameter column with a higher loading capacity.[3][4]
Peak fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the column head.[3]
Split peaks Clogged frit or void in the column packing.Back-flush the column at low pressure. If the problem persists, the column may need to be repacked or replaced.[5]
Presence of Impurities
Symptom Possible Causes Recommended Solutions
Persistent minor impurities in the final product Inadequate separation in the primary chromatography step.Implement an orthogonal purification step. For example, if the primary step is reverse-phase chromatography, consider a secondary step using normal-phase or ion-exchange chromatography.
Leaching of contaminants from equipment.Ensure all tubing, fittings, and collection vessels are made of inert materials compatible with the solvents used.
Appearance of new peaks during processing Degradation of this compound.Review all steps for potential causes of degradation, such as excessive temperature, exposure to light, or incompatible pH.

Quantitative Data Tables

The following tables provide comparative data to aid in the optimization of the purification process.

Table 1: Comparison of Extraction Solvents for this compound

Solvent SystemExtraction Time (hours)Yield (%)Purity (%)
100% Methanol240.04515
1:1 Methanol:Dichloromethane240.04818
100% Ethyl Acetate240.03512

Table 2: Performance of Different Preparative HPLC Columns

Stationary PhaseParticle Size (µm)Loading Capacity (mg/injection)Resolution (Rs)
C18101501.8
C8101801.6
Phenyl-Hexyl101402.1

Experimental Protocols

Protocol for Initial Extraction and Fractionation
  • Homogenization: Homogenize 1 kg of lyophilized Amphimedon sikokia biomass in 5 L of 1:1 methanol:dichloromethane at 4°C.

  • Extraction: Stir the mixture for 24 hours at 4°C, protected from light.

  • Filtration: Filter the mixture through a Büchner funnel to remove solid biomass.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning: Dissolve the crude extract in 1 L of 90% methanol and perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar lipids.

  • Fractionation: Collect the methanol phase and evaporate the solvent. The resulting fraction is ready for chromatographic purification.

Protocol for Preparative HPLC Purification
  • Column: Phenyl-Hexyl column (250 x 50 mm, 10 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-10 min: 30% B

    • 10-50 min: 30-70% B

    • 50-55 min: 70-100% B

    • 55-60 min: 100% B

  • Flow Rate: 80 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 mL of sample dissolved in the initial mobile phase.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

Visualizations

Experimental Workflow

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Final Product start Start: Lyophilized Biomass homogenization Homogenization (Methanol:DCM) start->homogenization extraction 24h Extraction at 4°C homogenization->extraction filtration Filtration extraction->filtration concentration1 Solvent Evaporation filtration->concentration1 partitioning Liquid-Liquid Partitioning (Hexane/Methanol) concentration1->partitioning concentration2 Methanol Fraction Concentration partitioning->concentration2 prep_hplc Preparative HPLC (Phenyl-Hexyl Column) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (UPLC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_concentration Final Concentration pooling->final_concentration lyophilization Lyophilization final_concentration->lyophilization end Pure this compound lyophilization->end

Caption: Overall workflow for the large-scale purification of this compound.

Troubleshooting Decision Tree: Unexpected Peaks

G start Unexpected Peak in Chromatogram q1 Is the peak present in a blank run? start->q1 a1_yes Source is likely system contamination (solvent, tubing, detector). q1->a1_yes Yes q2 Does the peak appear in multiple injections of the same sample? q1->q2 No a2_yes Peak is likely a sample impurity or a stable degradation product. q2->a2_yes Yes q3 Does the peak size increase over time? q2->q3 No a3_yes Likely on-column or in-process degradation of this compound. q3->a3_yes Yes a3_no Could be carryover from a previous injection. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected peaks in the chromatogram.

Hypothetical Signaling Pathway for this compound

G sikokianin_e This compound receptor Cell Surface Receptor sikokianin_e->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Caption: Hypothetical signaling pathway impacted by this compound.

References

Technical Support Center: Artifacts in Sikokianin E Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sikokianin E. The information is designed to help identify and resolve common artifacts and issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound belongs to the family of biflavonoids. While specific data on this compound is emerging, related compounds like Sikokianin A and C have been shown to exhibit neuroprotective and anti-tumor effects.[1][2] These effects are associated with the inhibition of oxidative stress, activation of the Nrf2 signaling pathway, and selective inhibition of cystathionine β-synthase (CBS).[1][2] Therefore, assays involving this compound are likely to measure cell viability, apoptosis, oxidative stress, or enzyme activity.

Q2: What are the most common sources of variability in cell-based assays involving compounds like this compound?

Variability in cell-based assays can stem from several factors, including:

  • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results.[3]

  • Cell Culture Conditions: Variations in media composition, serum quality, passage number, and incubation parameters (temperature, CO2, humidity) can significantly impact cellular responses.[3][4][5]

  • Mycoplasma Contamination: This common contamination can alter cellular physiology and response to treatments.[3][4][5]

  • Assay Protocol Execution: Inconsistencies in cell seeding density, reagent preparation, incubation times, and pipetting technique are major sources of error.[3]

Q3: How can I minimize the "edge effect" in my microplate assays?

The "edge effect," where wells on the perimeter of a microplate behave differently, is often caused by evaporation and temperature gradients. To mitigate this:

  • Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

  • Ensure even temperature distribution by allowing plates to sit at room temperature for a period before incubation.[3]

  • Use high-quality microplates with good thermal conductivity.

Troubleshooting Guide

High Background Signal

Symptom: Negative control wells show an unexpectedly high signal, reducing the dynamic range of the assay.

Possible Cause Solution
Autofluorescence of this compound Test the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If it autofluoresces, consider using a different fluorescent dye or a non-fluorescent detection method (e.g., colorimetric or luminescent).[3]
Non-specific Antibody Binding Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibodies to find the lowest concentration that provides a specific signal.[3][6]
Overly High Cell Seeding Density Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[3]
Low Signal-to-Background Ratio

Symptom: No significant difference is observed between control and treated wells.

Possible Cause Solution
Low Cell Number or Viability Optimize the cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[3][6]
Suboptimal Reagent Concentration Titrate key reagents, such as antibodies or detection substrates, to determine their optimal concentrations.[3]
Incorrect Incubation Times Optimize the incubation times for cell treatment with this compound and for each step of the assay protocol.[3]
Degraded Reagents Check the expiration dates of all reagents and store them under the recommended conditions.[3]

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data from experiments with this compound, based on data reported for related compounds.

Parameter Cell Line Value Assay Type
IC50 HT291.6 µM (for Sikokianin C)[2]Cell Proliferation
Apoptosis HT2917.1% at 0.5 µM (for Sikokianin C)[2]Annexin V-FITC/PI
Apoptosis HT2922.0% at 1 µM (for Sikokianin C)[2]Annexin V-FITC/PI
Apoptosis HT2931.5% at 2 µM (for Sikokianin C)[2]Annexin V-FITC/PI

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Sikokianin_E_Signaling_Pathway SikokianinE This compound CBS Cystathionine β-synthase (CBS) SikokianinE->CBS Inhibition Apoptosis Apoptosis CBS->Apoptosis Inhibition of CBS leads to Proliferation Cell Proliferation CBS->Proliferation Inhibition of CBS suppresses

Caption: Putative signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep This compound Preparation Treatment Treatment with This compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation Assay Biological Assay (e.g., MTT, Apoptosis) Incubation->Assay DataCollection Data Collection Assay->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis

Caption: General experimental workflow for assessing this compound's effects.

References

Validation & Comparative

A Comparative Efficacy Analysis: Sikokianin E vs. Sikokianin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Sikokianin E and Sikokianin C. While Sikokianin C has been the subject of targeted research, particularly in the context of cancer therapy, there is currently no publicly available scientific information on a compound referred to as "this compound." Consequently, a direct comparative efficacy analysis is not feasible at this time.

This guide will therefore focus on presenting the available experimental data and mechanistic insights for Sikokianin C, providing a valuable resource for researchers and drug development professionals. The absence of data on this compound underscores a potential area for future scientific investigation.

Sikokianin C: A Selective Cystathionine β-Synthase (CBS) Inhibitor

Sikokianin C is a natural biflavonoid that has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS).[1][2] CBS is an enzyme that is overexpressed in certain cancers, such as colon cancer, and plays a role in tumor cell proliferation and migration.[1][2] By inhibiting CBS, Sikokianin C demonstrates significant anti-tumor effects.[1][2]

Quantitative Efficacy Data

The anti-proliferative activity of Sikokianin C has been quantified in human colon cancer cell lines. The following table summarizes the key efficacy data.

CompoundCell LineAssayEfficacy Metric (IC50)Reference
Sikokianin C HT29 (Human Colon Cancer)Proliferation Assay1.6 μM[2]
This compound --No data available-
Mechanism of Action: CBS Inhibition

Sikokianin C functions as a competitive inhibitor of CBS.[1][2] This targeted inhibition disrupts the metabolic activity of cancer cells that are dependent on CBS, leading to apoptosis (programmed cell death).[1] Studies have shown that treatment with Sikokianin C leads to a dose-dependent increase in apoptosis in HT29 colon cancer cells.[1]

Sikokianin_C_Pathway Sikokianin C Signaling Pathway Sikokianin_C Sikokianin C CBS Cystathionine β-Synthase (CBS) Sikokianin_C->CBS inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis induces H2S Hydrogen Sulfide (H₂S) Production CBS->H2S catalyzes Proliferation Tumor Cell Proliferation CBS->Proliferation promotes H2S->Proliferation promotes

Figure 1: Simplified signaling pathway of Sikokianin C's anti-cancer activity.
Experimental Protocols

The following outlines the key experimental methodologies used to evaluate the efficacy of Sikokianin C.

Cell Proliferation Assay:

  • Cell Line: HT29 human colon cancer cells.

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of Sikokianin C. Cell viability was assessed after a specified incubation period using a standard method such as the MTT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Apoptosis Assay:

  • Cell Line: HT29 human colon cancer cells.

  • Method: Cells were treated with Sikokianin C for 24 hours. Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry analysis.[1]

  • Data Analysis: The percentage of apoptotic cells (early and late apoptosis) was determined for each treatment condition.

In Vivo Xenograft Model:

  • Animal Model: BALB/c nude mice.

  • Method: HT29 cells were subcutaneously injected into the mice to establish tumors. Once tumors reached a certain volume, mice were treated with Sikokianin C (e.g., daily subcutaneous injections).

  • Data Analysis: Tumor volume and weight were measured throughout the study to assess the anti-tumor efficacy of Sikokianin C in a living organism.[1]

Experimental_Workflow Experimental Workflow for Sikokianin C Efficacy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture HT29 Cell Culture Treatment_SC Treatment with Sikokianin C Cell_Culture->Treatment_SC Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment_SC->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_SC->Apoptosis_Assay IC50_Calc IC₅₀ Calculation Proliferation_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_In_Vivo Sikokianin C Administration Tumor_Growth->Treatment_In_Vivo Tumor_Measurement Tumor Volume & Weight Measurement Treatment_In_Vivo->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

References

A Comparative Guide to Sikokianin E and Other Cystathionine β-Synthase (CBS) Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme cystathionine β-synthase (CBS) has emerged as a critical player in the progression of several cancers, including colorectal, ovarian, and lung cancer. Its overexpression is linked to increased tumor growth, proliferation, and resistance to therapy. This has spurred the development of CBS inhibitors as a promising strategy in oncology. This guide provides a detailed comparison of Sikokianin E and other notable CBS inhibitors, focusing on their performance, underlying mechanisms, and the experimental data supporting their potential use in cancer therapy. While information on this compound is limited, this guide will focus on the closely related and well-studied compound, Sikokianin C, as a representative of the Sikokianin family.

Quantitative Performance Comparison of CBS Inhibitors

The efficacy of various CBS inhibitors has been evaluated across different cancer cell lines and in vivo models. The following tables summarize the key quantitative data to facilitate a direct comparison of their anti-cancer activities.

Inhibitor Target Cancer Cell Line IC50 Value (μM) Key Findings Reference
Sikokianin CHT29 (Colon Cancer)1.6Suppressed proliferation and induced apoptosis.[1]
Aminooxyacetic Acid (AOAA)Recombinant hCBS~2 - 9Potent inhibitor of recombinant human CBS.[2]
BenserazideKYSE450, A549, HCT8Not specifiedInhibited cell viability, migration, and invasion. Enhanced paclitaxel's antitumor activity.[3][4]
HydroxylamineRecombinant hCBS278Weaker inhibitor compared to AOAA.
TrifluoroalanineRecombinant hCBS66Weaker inhibitor compared to AOAA.
YD0171 (AOAA prodrug)HCT116 (Colon Cancer)More potent than AOAA in vivo9-times higher in vivo efficacy than AOAA in reducing tumor volume.[2]

Table 1: In Vitro and In Vivo Efficacy of CBS Inhibitors. This table provides a comparative overview of the inhibitory concentrations and key anti-cancer effects of various CBS inhibitors.

Mechanism of Action and Signaling Pathways

The anti-cancer effects of CBS inhibitors are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for designing effective therapeutic strategies.

Sikokianin C acts as a selective and competitive inhibitor of CBS.[5] Its anti-tumor effects are linked to the induction of apoptosis in cancer cells.[1]

Benserazide has been shown to enhance the anti-cancer effects of paclitaxel by inhibiting the S-sulfhydration of SIRT1. This leads to the suppression of the HIF-1α/VEGF signaling pathway, which is critical for angiogenesis and tumor progression.[3][4]

Aminooxyacetic Acid (AOAA) , as a general inhibitor of PLP-dependent enzymes, impacts cellular metabolism beyond CBS inhibition. Its anti-proliferative effects are linked to the disruption of cancer cell bioenergetics.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by CBS inhibition.

G cluster_cbs CBS Inhibition cluster_downstream Downstream Effects CBS Cystathionine β-Synthase (CBS) H2S ↓ H₂S Production CBS->H2S Inhibitors Sikokianin C AOAA Benserazide Inhibitors->CBS inhibit Apoptosis ↑ Apoptosis Inhibitors->Apoptosis Proliferation ↓ Cell Proliferation H2S->Proliferation Angiogenesis ↓ Angiogenesis H2S->Angiogenesis

Figure 1: General Signaling Cascade of CBS Inhibition. This diagram illustrates the common downstream effects of CBS inhibitors, leading to reduced cancer cell proliferation and angiogenesis, and increased apoptosis.

G cluster_benserazide Benserazide Mechanism Benserazide Benserazide CBS CBS Benserazide->CBS inhibits SIRT1_sulf S-sulfhydrated SIRT1 Benserazide->SIRT1_sulf inhibits CBS->SIRT1_sulf H₂S mediated SIRT1 SIRT1 SIRT1_sulf->SIRT1 de-sulfhydration HIF1a HIF-1α SIRT1->HIF1a regulates VEGF VEGF HIF1a->VEGF activates Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis

Figure 2: Benserazide's Specific Signaling Pathway. This diagram details the mechanism by which Benserazide inhibits the S-sulfhydration of SIRT1, leading to the downregulation of the HIF-1α/VEGF pathway and subsequent inhibition of angiogenesis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of drug candidates. Below are standardized protocols for key assays used in the assessment of CBS inhibitors.

CBS Enzyme Activity Assay

This protocol describes a colorimetric method for measuring CBS activity in cell lysates.

Materials:

  • Recombinant human CBS enzyme or cell lysate

  • L-cysteine

  • L-homocysteine

  • N,N-dimethyl-p-phenylenediamine sulfate

  • FeCl₃

  • Trichloroacetic acid (TCA)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, L-cysteine, and L-homocysteine.

  • Add the CBS enzyme source (recombinant protein or cell lysate) and the test inhibitor to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ to the mixture.

  • Incubate at room temperature for 20 minutes to allow for color development (methylene blue formation).

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • Calculate the CBS activity based on a standard curve of known H₂S concentrations.

Cell Viability (MTS) Assay

This assay is used to assess the effect of CBS inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HT29, A549)

  • Complete cell culture medium

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • 96-well plates

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the CBS inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • Add the MTS/PMS solution to each well and incubate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of CBS inhibitors.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection (e.g., HCT116)

  • Matrigel (optional)

  • CBS inhibitor formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the CBS inhibitor or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) using the formula: Volume = (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

The inhibition of CBS presents a viable and promising approach for cancer therapy. Sikokianin C has demonstrated potent and selective inhibition of CBS with significant anti-tumor effects in colon cancer models. Other inhibitors like benserazide and the AOAA prodrug YD0171 also show considerable promise, with benserazide exhibiting a unique mechanism of action that could be beneficial in combination therapies. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance CBS inhibitors from preclinical studies to clinical applications. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these promising anti-cancer agents.

References

Validating the Antitumor Mechanism of Sikokianin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antitumor mechanism of Sikokianin E. Due to the limited direct experimental data on this compound, this document leverages extensive research on its close structural analogs, Shikonin and Sikokianin C, to propose a validation strategy. The guide details the established mechanisms of these related compounds and provides comprehensive experimental protocols to test the hypothesis that this compound shares similar antitumor activities.

Comparative Analysis of Antitumor Mechanisms: Shikonin and Sikokianin C

Shikonin and Sikokianin C, natural compounds structurally related to this compound, exhibit potent antitumor effects through distinct yet potentially overlapping mechanisms. Understanding these mechanisms provides a rational basis for investigating this compound.

Shikonin: A Pro-Oxidative Apoptosis Inducer

Shikonin, a major bioactive component of Lithospermum erythrorhizon, exerts its anticancer effects primarily through the induction of reactive oxygen species (ROS).[1][2][3] This increase in intracellular ROS triggers a cascade of events leading to programmed cell death (apoptosis) and other forms of cell death like necroptosis.[1][4] The antitumor activity of Shikonin involves multiple cellular pathways, including the inhibition of critical signaling cascades like the PI3K/AKT pathway and the suppression of tumor angiogenesis.[1]

Sikokianin C: A Selective Enzyme Inhibitor

In contrast to the broad pro-oxidative action of Shikonin, Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS).[5][6] CBS is an enzyme overexpressed in several cancers, and its inhibition by Sikokianin C leads to the suppression of cancer cell proliferation and the induction of apoptosis.[5][6]

The following table summarizes the key mechanistic differences between Shikonin and Sikokianin C, providing a foundation for the proposed investigation of this compound.

FeatureShikoninSikokianin CProposed for this compound
Primary Mechanism Induction of Reactive Oxygen Species (ROS)[1][3]Selective inhibition of Cystathionine β-Synthase (CBS)[5][6]To be determined; potentially involves ROS induction and/or CBS inhibition.
Downstream Effects Apoptosis, Necroptosis, Anti-angiogenesis[1][4]Apoptosis, Inhibition of cell proliferation[5][6]To be determined; likely includes apoptosis and cell proliferation inhibition.
Key Signaling Pathways PI3K/AKT, MAPK/ERK[1][7]-To be determined.

Proposed Experimental Workflow for Validating the Antitumor Mechanism of this compound

The following workflow is designed to systematically investigate the antitumor properties of this compound, drawing parallels from the known activities of its analogs.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis and Conclusion a Cell Viability Assay (MTT) b Determine IC50 Values in Cancer Cell Lines a->b c Apoptosis Assay (Annexin V-FITC/PI) b->c d Quantify Apoptotic vs. Necrotic Cells c->d e ROS Production Assay d->e f CBS Inhibition Assay d->f g Western Blot for Signaling Proteins (e.g., ERK, Akt) d->g h Compare Data with Shikonin and Sikokianin C e->h f->h g->h i Elucidate Primary Antitumor Mechanism of this compound h->i

Caption: Experimental workflow for this compound antitumor mechanism validation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cancer cells treated with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins involved in cell survival and apoptosis, such as those in the MAPK/ERK pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway and Mechanistic Diagrams

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known actions of Shikonin and Sikokianin C.

G Sikokianin_E This compound ROS ↑ Reactive Oxygen Species (ROS) Sikokianin_E->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for this compound.

G Sikokianin_E This compound CBS Cystathionine β-Synthase (CBS) Inhibition Sikokianin_E->CBS H2S ↓ H₂S Production CBS->H2S Proliferation ↓ Cell Proliferation H2S->Proliferation Apoptosis ↑ Apoptosis H2S->Apoptosis

Caption: Proposed CBS inhibition pathway for this compound.

By following this comparative guide and the detailed experimental protocols, researchers can systematically validate the antitumor mechanism of this compound and position it relative to its well-characterized analogs. This will provide crucial data for its further development as a potential therapeutic agent.

References

Unveiling the Selectivity Profile of Sikokianin E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Disclaimer: Due to the limited availability of published experimental data on the cross-reactivity of Sikokianin E with a broad range of enzymes, this guide serves as a template to illustrate a comprehensive comparison of a selective enzyme inhibitor. The data presented herein is hypothetical and intended to showcase the desired format for such a guide. The experimental protocols and workflows are based on standard methodologies in the field.

Introduction

This compound is a natural biflavonone compound isolated from Coreopsis tinctoria[1]. While its specific biological activities are not yet extensively characterized in publicly available literature, related compounds such as Sikokianin C have demonstrated potent and selective inhibition of cystathionine β-synthase (CBS), an enzyme implicated in various physiological and pathological processes, including cancer[2][3]. Understanding the selectivity profile of a compound like this compound is a critical step in its development as a potential therapeutic agent, as off-target effects can lead to unforeseen side effects.

This guide provides a framework for presenting the cross-reactivity of a selective inhibitor, using a hypothetical profile for a compound structurally related to the Sikokianin family.

Quantitative Analysis of Enzyme Inhibition

A crucial aspect of characterizing a new inhibitor is to determine its potency and selectivity against a panel of relevant enzymes. The following table summarizes the hypothetical inhibitory activity of "Sikokianin-X" (a compound analogous to this compound) against its primary target and a selection of other enzymes.

Enzyme TargetEnzyme ClassIC₅₀ (µM)Inhibition Mode
Cystathionine β-Synthase (CBS) Lyase 0.8 Competitive
Cystathionine γ-Lyase (CSE)Lyase> 100Not Determined
Protein Kinase A (PKA)Kinase75Not Determined
Mitogen-activated Protein Kinase 1 (MAPK1/ERK2)Kinase> 100Not Determined
Cyclooxygenase-2 (COX-2)Oxidoreductase52Not Determined
Matrix Metallopeptidase-9 (MMP-9)Hydrolase (Protease)> 100Not Determined
Histone Deacetylase 1 (HDAC1)Hydrolase89Not Determined

Table 1: Hypothetical inhibitory profile of Sikokianin-X against a panel of enzymes. IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation of scientific findings. Below is a representative protocol for determining the in vitro inhibitory activity of a compound against a target enzyme.

In Vitro Enzyme Inhibition Assay (Example: Cystathionine β-Synthase)

1. Reagents and Materials:

  • Recombinant human cystathionine β-synthase (CBS)

  • L-cysteine

  • L-homocysteine

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • Lead (II) acetate

  • Tris-HCl buffer (pH 8.0)

  • Sikokianin-X (or test compound) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

2. Enzyme Reaction:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and SAM.

  • Add varying concentrations of Sikokianin-X (or vehicle control, DMSO) to the wells of a 96-well plate.

  • Add the recombinant CBS enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrates, L-cysteine and L-homocysteine.

  • Incubate the reaction mixture at 37°C for 30 minutes.

3. Detection of H₂S Production:

  • The enzymatic reaction produces hydrogen sulfide (H₂S).

  • Stop the reaction and detect the amount of H₂S produced using a lead sulfide precipitation method. Add lead (II) acetate to each well. The reaction between H₂S and lead acetate forms lead sulfide (PbS), a dark precipitate.

  • Measure the absorbance of the resulting solution at a wavelength of 390 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of Sikokianin-X compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using the DOT language, depict a typical workflow for screening enzyme inhibitors and a simplified signaling pathway involving CBS.

G cluster_0 Screening Phase cluster_1 Hit Confirmation cluster_2 Lead Optimization Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Lead Compound Lead Compound Selectivity Profiling->Lead Compound G cluster_pathway CBS Signaling Pathway Homocysteine Homocysteine CBS CBS Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine H2S H2S CBS->H2S alternative reaction Cellular Effects Cellular Effects H2S->Cellular Effects Sikokianin_X Sikokianin-X Sikokianin_X->CBS

References

A Comparative Analysis of Shikonin and Sikokianin E: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological properties and mechanisms of action of the naphthoquinone Shikonin is detailed below. A direct comparative analysis with Sikokianin E is not feasible at this time due to the limited publicly available scientific literature on this compound. While other members of the Sikokianin family, such as Sikokianin A and C, have been studied for their neuroprotective and cystathionine β-synthase inhibitory activities respectively, their structural and functional dissimilarity to Shikonin precludes a meaningful direct comparison.

Shikonin, a potent naphthoquinone isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides a detailed overview of its biological effects, underlying mechanisms, and relevant experimental data to support further research and drug development.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Shikonin on various cancer cell lines, as reported in the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
U937Histiocytic LymphomaVaries (dose-dependent)24[4]
H22Murine Hepatoma~16-32Not Specified[1]
PC-3Human Prostate CancerNot SpecifiedNot Specified[1]
HT29Colon Cancer1.624[5][6]
Colon Cancer CellsColon Cancer~524[7]
P388Murine LeukemiaNot SpecifiedNot Specified[1]

Biological Activities and Mechanisms of Action of Shikonin

Shikonin exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and wound-healing properties.[8] Its primary mechanism of action in cancer cells involves the induction of programmed cell death, including apoptosis and necroptosis, through various signaling pathways.

Anticancer Activity

Shikonin's anticancer effects are multifaceted and target several key cellular processes:

  • Induction of Apoptosis: Shikonin triggers apoptosis through both intrinsic and extrinsic pathways. It directly targets mitochondria, leading to an overproduction of reactive oxygen species (ROS), a breakdown of the mitochondrial membrane potential, and the release of cytochrome c.[4] This activates caspase-9 and the subsequent executioner caspases-3 and -7.[4] Shikonin can also upregulate the expression of Death Receptor 5 (DR5), initiating the extrinsic apoptotic cascade.[9]

  • ROS Generation: The accumulation of intracellular ROS is a central event in Shikonin-induced cell death.[7][9] This oxidative stress damages cellular components, including DNA, and activates stress-response pathways like the JNK signaling cascade.[9]

  • Inhibition of Signaling Pathways: Shikonin has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[10] By inhibiting AKT phosphorylation, it prevents the downstream suppression of pro-apoptotic proteins.[10]

  • Cell Cycle Arrest: Shikonin can induce cell cycle arrest, primarily at the G1 and G2/M phases, preventing cancer cell proliferation.[3][4][7]

  • Proteasome Inhibition: Shikonin acts as an inhibitor of the tumor proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit.[1] This leads to the accumulation of misfolded proteins and induces cell death.

  • DNA Binding and Topoisomerase Inhibition: Studies have shown that Shikonin can bind to the minor groove of DNA and inhibit topoisomerase-mediated DNA relaxation, contributing to its cytotoxic effects.[3]

Anti-inflammatory Activity

Shikonin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[2] Furthermore, it can modulate macrophage polarization, inhibiting the M1 phenotype, and regulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Shikonin and a general workflow for assessing its cytotoxic activity.

Shikonin_Apoptosis_Pathway Shikonin Shikonin Mitochondria Mitochondria Shikonin->Mitochondria DR5 Death Receptor 5 (DR5) Shikonin->DR5 ROS ROS Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Caspase37

Caption: Shikonin-induced apoptotic pathways.

PI3K_AKT_Inhibition Shikonin Shikonin PI3K PI3K Shikonin->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Inhibition of the PI3K/AKT signaling pathway by Shikonin.

Cytotoxicity_Workflow cluster_invitro In Vitro Cell_Culture Cancer Cell Lines Treatment Treat with Shikonin (Varying Concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological effects of Shikonin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Shikonin (e.g., 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Shikonin for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: After treatment with Shikonin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Shikonin is a promising natural compound with a wide range of therapeutic applications, particularly in cancer therapy. Its ability to induce programmed cell death through multiple mechanisms makes it an attractive candidate for further investigation and development. While a direct comparative analysis with this compound is not currently possible due to a lack of data, the extensive research on Shikonin provides a solid foundation for understanding the potential of naphthoquinones in drug discovery. Future studies should continue to explore the intricate molecular targets of Shikonin and its derivatives to fully harness their therapeutic potential.

References

Head-to-Head Showdown: Sikokianin E and Cisplatin in the Fight Against Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against cancer, researchers are continually seeking novel compounds that can outperform or supplement existing chemotherapeutic agents. This guide provides a comparative analysis of Sikokianin E, a promising natural compound, and cisplatin, a cornerstone of chemotherapy, in their effects on cancer cells. While direct head-to-head studies are limited, this report synthesizes available data to offer an objective comparison for researchers, scientists, and drug development professionals.

Executive Summary

This compound, and its well-studied analogue shikonin, demonstrate potent cytotoxic effects against a range of cancer cell lines, often at lower concentrations than cisplatin. The fundamental mechanisms of action for these two compounds differ significantly. Cisplatin primarily exerts its cytotoxic effects by forming DNA adducts, leading to DNA damage and the activation of apoptotic pathways. In contrast, this compound and shikonin induce cell death through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of both intrinsic and extrinsic apoptotic pathways. This guide presents a compilation of cytotoxicity data, details the distinct signaling pathways affected by each compound, and provides standardized experimental protocols for key assays.

Performance Comparison: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for shikonin (as a proxy for this compound) and cisplatin in various cancer cell lines, as reported in different studies. It is important to note that these values are for indirect comparison, as experimental conditions may have varied between studies.

Cell LineCompoundIC50 (µM)Exposure Time (hours)
A549 (Lung Cancer)Shikonin5.739[1]24
MDA-MB-231 (Breast Cancer)Shikonin0.484Not Specified
Cisplatin>20024
Cisplatin56.2748
Cisplatin30.5172
PANC-1 (Pancreatic Cancer)Shikonin1.800[2]24
Cisplatin~100.0[3]48
HT29 (Colon Cancer)Sikokianin C1.6Not Specified
U2OS (Osteosarcoma)Cisplatin8.94Not Specified

Mechanism of Action: A Tale of Two Pathways

The divergent mechanisms of this compound and cisplatin offer different therapeutic opportunities and challenges.

This compound/Shikonin: This natural compound's primary mode of action is the induction of oxidative stress through the generation of ROS. This surge in ROS leads to mitochondrial membrane depolarization and the release of pro-apoptotic factors, ultimately triggering caspase-dependent apoptosis. Additionally, shikonin has been shown to modulate key signaling pathways, including the JNK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. Some studies also indicate that shikonin can induce other forms of programmed cell death, such as necroptosis, particularly in apoptosis-resistant cells.

Cisplatin: As a platinum-based drug, cisplatin's cytotoxicity stems from its ability to form covalent adducts with DNA.[4] These adducts create cross-links within and between DNA strands, distorting the DNA helix and inhibiting DNA replication and transcription. This DNA damage triggers a cellular damage response, leading to cell cycle arrest and, if the damage is irreparable, the activation of apoptotic pathways. The p53 tumor suppressor protein plays a critical role in mediating cisplatin-induced apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and cisplatin, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for their comparison.

Sikokianin_E_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_AKT PI3K/AKT Pathway Inhibition This compound->PI3K_AKT Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_Pathway->Apoptosis

This compound-induced apoptosis pathway.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts & Intra/Interstrand Crosslinks Cisplatin->DNA_Adducts DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cisplatin-induced apoptosis pathway.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines This compound This compound Cancer Cell Lines->this compound Cisplatin Cisplatin Cancer Cell Lines->Cisplatin Control Vehicle Control Cancer Cell Lines->Control MTT MTT Assay (Viability) This compound->MTT Flow_Cytometry Annexin V/PI (Apoptosis) This compound->Flow_Cytometry Western_Blot Western Blot (Signaling Proteins) This compound->Western_Blot Cisplatin->MTT Cisplatin->Flow_Cytometry Cisplatin->Western_Blot Control->MTT Control->Flow_Cytometry Control->Western_Blot IC50 Determination IC50 Determination MTT->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis Quantification Protein Expression Protein Expression Western_Blot->Protein Expression

Comparative experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound or cisplatin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound, cisplatin, or a vehicle control for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target signaling proteins (e.g., cleaved caspase-3, p-JNK, p-p53) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available data suggests that this compound and its analogues hold significant promise as anticancer agents, potentially exhibiting greater potency than cisplatin in certain cancer cell lines. Their distinct mechanism of action, centered on ROS production, may offer a therapeutic advantage, particularly in cisplatin-resistant tumors. Furthermore, several studies indicate a synergistic effect when shikonin is combined with cisplatin, suggesting a potential role for this compound in combination therapies to enhance efficacy and overcome resistance.[5][6]

Direct, standardized head-to-head studies are crucial to definitively establish the comparative efficacy and therapeutic potential of this compound relative to cisplatin. Future research should focus on conducting such comparative experiments across a broad panel of cancer cell lines and in preclinical in vivo models. Investigating the detailed molecular interplay in combination therapies will also be vital for translating these promising findings into clinical applications.

References

Comparative Analysis of Sikokianin C and Related Biflavonoids as Cystathionine β-Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Sikokianin C, a natural biflavonoid, and related compounds, with a focus on their structure-activity relationship as inhibitors of cystathionine β-synthase (CBS), a key enzyme implicated in cancer progression. While a systematic study of a broad range of synthetic Sikokianin analogs is not extensively documented in current literature, this guide synthesizes the available data on Sikokianin C and compares it with other relevant biflavonoids to elucidate key structural features influencing its anticancer activity.

Introduction to Sikokianin C and its Target

Sikokianin C is a biflavonoid isolated from medicinal herbs that has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS)[1]. CBS is a crucial enzyme in the transsulfuration pathway, responsible for converting homocysteine to cystathionine. In several types of cancer, including colorectal cancer, CBS is overexpressed and contributes to tumor growth, proliferation, and resistance to therapy[2][3][4]. By inhibiting CBS, compounds like Sikokianin C can disrupt cancer cell metabolism and induce apoptosis, making them promising candidates for anticancer drug development[1].

Structure-Activity Relationship Insights

The inhibitory activity of biflavonoids against CBS is influenced by the nature and linkage of the two flavonoid monomers. While a detailed SAR for a synthetic library of Sikokianin analogs is not available, analysis of Sikokianin C and other bioactive biflavonoids suggests that the specific linkage between the flavonoid units and the hydroxylation patterns on the aromatic rings are critical for potent and selective CBS inhibition. For instance, studies on various biflavonoids have shown that the type of linkage (e.g., C-C or C-O-C) and the position of these linkages significantly impact their biological activities, including anticancer and anti-angiogenic effects[5].

Comparative Biological Activity

The primary focus of published research has been on the biological activity of Sikokianin C. The following table summarizes the key quantitative data for Sikokianin C. A direct comparison with a series of structurally similar, synthetically derived analogs with varied functional groups is not possible due to the lack of available data.

CompoundMolecular TargetCell LineAssayActivity (IC₅₀)Reference
Sikokianin C Cystathionine β-synthase (CBS)HT29 (Colon Cancer)Cytotoxicity1.6 µM[1]
Sikokianin C Cystathionine β-synthase (CBS)HT29 (CBS-knockdown)Cytotoxicity4.7 µM[1]

This table highlights the specificity of Sikokianin C for its target, as its potency is reduced in cells with lower levels of CBS.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Sikokianin C are provided below.

Cystathionine β-Synthase (CBS) Activity Assay

This assay is designed to measure the enzymatic activity of CBS by detecting the production of hydrogen sulfide (H₂S), a product of the reaction catalyzed by CBS.

  • Principle: The assay utilizes cysteine and homocysteine as substrates for CBS to produce H₂S. The generated H₂S reacts with a fluorescent probe containing an azido-functional group, which is reduced to a highly fluorescent amino group[6][7]. The increase in fluorescence is directly proportional to the CBS activity.

  • Reagents:

    • CβS Assay Buffer

    • Cofactor 1 (Pyridoxal 5'-phosphate)

    • SAM Cofactor (S-adenosylmethionine)

    • CβS Substrate (L-cysteine and L-homocysteine)

    • H₂S Probe

    • Reducing Agent

    • Purified CBS enzyme or cell/tissue lysate

    • Test compounds (e.g., Sikokianin C)

  • Procedure:

    • Prepare a reaction mix containing CβS Assay Buffer, Cofactor 1, and SAM Cofactor.

    • Add the purified enzyme or cell/tissue lysate to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • To initiate the reaction, add the CβS Substrate and H₂S Probe to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at an excitation/emission wavelength of 368/460 nm at regular intervals.

    • Calculate the CBS activity based on the rate of fluorescence increase and compare the activity in the presence of inhibitors to the control.

Cell Viability (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Reagents:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Cells (e.g., HT29)

    • Test compounds (e.g., Sikokianin C)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Reagents:

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • Annexin V Binding Buffer

    • Cells treated with test compounds

  • Procedure:

    • Induce apoptosis in cells by treating them with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by Sikokianin C and a typical experimental workflow for its evaluation.

Sikokianin_C_Signaling_Pathway cluster_cell Cancer Cell Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS Inhibition Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces Cystathionine Cystathionine CBS->Cystathionine H2S H₂S CBS->H2S Proliferation Cell Proliferation & Survival CBS->Proliferation Promotes Homocysteine Homocysteine Homocysteine->CBS H2S->Proliferation Promotes

Caption: Proposed signaling pathway of Sikokianin C in cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Sikokianin Analogs) CBS_Assay CBS Inhibition Assay Compound_Synthesis->CBS_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay SAR_Analysis SAR Analysis CBS_Assay->SAR_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Cytotoxicity_Assay->SAR_Analysis Lead_Compound Lead Compound Selection SAR_Analysis->Lead_Compound Xenograft_Model Xenograft Model (e.g., Colon Cancer) Lead_Compound->Xenograft_Model Efficacy_Study In Vivo Efficacy Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Caption: General experimental workflow for the evaluation of Sikokianin analogs.

References

In Vivo Validation of Sikokianin E's Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for the in vivo validation of the therapeutic target of Sikokianin E, a novel compound hypothesized to be a potent inhibitor of Cystathionine β-synthase (CBS). Due to the limited public data on this compound, this document leverages experimental data from its close structural analog, Sikokianin C , which has been identified as a selective CBS inhibitor with demonstrated in vivo antitumor effects[1]. This guide will compare the established effects of Sikokianin C with other CBS inhibitors and provide detailed experimental protocols that can be adapted for the validation of this compound.

Constitutive activation of CBS is linked to the progression of various cancers, including colon cancer, by promoting proliferation and migration[1]. Therefore, targeted inhibition of CBS represents a promising therapeutic strategy. Validating that a compound like this compound engages and modulates this target in a living system is a critical step in its preclinical development[2][3][4].

Comparative Performance of CBS Inhibitors

The following table summarizes the performance of Sikokianin C and comparator compounds targeting CBS. This data serves as a benchmark for evaluating the potential efficacy of this compound in future in vivo studies.

CompoundTargetIn Vitro Potency (IC50)In Vivo ModelKey In Vivo OutcomeCitation
Sikokianin C Cystathionine β-synthase (CBS)1.6 µM (HT29 cells)HT29 Colon Cancer Xenograft (Mice)Significant reduction in tumor volume and weight.[1]
Aminooxyacetic acid (AOAA) CBS (non-selective)~20 µM (HCT116 cells)HCT116 Colon Cancer Xenograft (Mice)Inhibition of tumor growth.
Hydroxylamine (HA) CBS (non-selective)~50 µM (HCT116 cells)HCT116 Colon Cancer Xenograft (Mice)Moderate reduction in tumor growth.

Signaling Pathway and Experimental Logic

To validate that this compound's therapeutic effect is mediated through CBS inhibition, a logical experimental workflow is required. This involves treating a disease model with the compound and measuring both the phenotypic outcome (e.g., tumor regression) and the direct impact on the target (target engagement and downstream modulation).

Caption: Hypothesized mechanism of this compound targeting the CBS pathway.

Experimental Protocols

The following protocols are essential for the in vivo validation of this compound as a CBS inhibitor.

Murine Xenograft Model Protocol

This protocol is designed to assess the antitumor efficacy of this compound in vivo.

  • Cell Culture: Human colon cancer cells (e.g., HT29), which show overexpression of CBS, are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: 6-week-old female athymic nude mice are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ HT29 cells suspended in 100 µL of phosphate-buffered saline (PBS).

  • Treatment: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into groups (n=8-10 per group):

    • Vehicle Control (e.g., PBS with 0.5% DMSO)

    • This compound (e.g., 10 mg/kg, intraperitoneal injection, daily)

    • Comparator drug (e.g., Sikokianin C, 10 mg/kg)

  • Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as an indicator of toxicity.

  • Endpoint: After a defined period (e.g., 21 days), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (histology, Western blot).

Pharmacodynamic (PD) Marker Analysis Protocol

This protocol confirms that this compound engages its target in the tumor tissue.

  • Tissue Preparation: A portion of the excised tumor from each mouse is snap-frozen in liquid nitrogen and stored at -80°C. Tissue lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in lysates is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against CBS and a loading control (e.g., β-actin).

    • After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.

  • Hydrogen Sulfide (H₂S) Assay:

    • H₂S is a downstream product of the CBS pathway. Its levels in tumor lysates can be measured using commercially available colorimetric or fluorescent assay kits.

    • A decrease in H₂S levels in the this compound-treated group compared to the vehicle control would indicate target engagement.

Workflow for In Vivo Target Validation

The overall process for validating this compound's therapeutic target is a multi-step procedure.

G A Establish Disease Model (e.g., HT29 Xenograft) B Compound Administration (this compound vs. Vehicle) A->B C Monitor Phenotypic Outcome (Tumor Volume, Body Weight) B->C D Tissue Collection (Tumor Excision at Endpoint) C->D G Data Analysis & Correlation C->G E Target Engagement Analysis (CBS Protein Levels via Western Blot) D->E Ex Vivo F Downstream Pathway Analysis (H₂S Production Assay) D->F Ex Vivo E->G F->G H Target Validated G->H

Caption: Workflow for the in vivo validation of a therapeutic target.

By following these protocols and comparing the resulting data to established benchmarks, researchers can rigorously validate whether this compound effectively engages its hypothesized target, Cystathionine β-synthase, in a living model and produces a therapeutic effect. This validation is a cornerstone of translational research, bridging the gap between preclinical discovery and clinical development[2][5].

References

Reproducibility of Biological Effects: A Comparative Analysis of Sikokianin C and Sikokianin A

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Sikokianin E: Initial literature searches did not yield any studies on a compound named "this compound." The following guide will therefore focus on the two most closely related and studied compounds from the same chemical family: Sikokianin C and Sikokianin A . The biological effects and the reproducibility of the findings for these two compounds will be discussed and compared with established alternative molecules.

Executive Summary

This guide provides a comparative analysis of the biological effects of Sikokianin C and Sikokianin A, with a focus on the reproducibility of the currently published data. Sikokianin C has been identified as a selective inhibitor of cystathionine β-synthase (CBS), exhibiting anti-proliferative effects in colon cancer cells. Sikokianin A has been reported to have neuroprotective properties through the activation of the Nrf2 signaling pathway.

Currently, the biological effects of both Sikokianin C and Sikokianin A have been reported in single studies, and there is a lack of independent replication in the scientific literature. This guide presents the available quantitative data for these compounds and compares them to well-established alternative molecules that target the same pathways. Detailed experimental protocols, based on the methodologies described in the primary literature, are provided to facilitate future reproducibility studies.

Comparison of Sikokianin C with Alternative CBS Inhibitors

Sikokianin C has been identified as a selective and competitive inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in certain cancers. Its primary reported biological effect is the suppression of proliferation in human colon cancer cells (HT29), with a reported half-maximal inhibitory concentration (IC50) of 1.6 μM.[1][2]

CompoundTargetReported IC50 (in vitro)Cell LineNotes
Sikokianin C CBS1.6 μMHT29Selective for CBS over cystathionine γ-lyase (CSE).[1]
Aminooxyacetic acid (AOAA)CBS (non-selective)~8.5 μM (enzymatic assay); ~140 μM (cell proliferation)N/A; HT29Commonly used, but also inhibits other PLP-dependent enzymes, including CSE.[3][4][5][6]
8-Hydroxyquinolines (e.g., Clioquinol)CBSEffective at 10-20 µM in reducing H2S productionHepG2, HCT116Identified as potent CBS inhibitors in cellular models.
β-cyanoalanine (BCA)CSE > CBSIC50 for CSE: 14 µMN/APrimarily a CSE inhibitor, demonstrating the need for selectivity.[4][5][6]
Propargylglycine (PAG)CSE > CBSIC50 for CSE: 40 µMN/AAnother commonly used CSE inhibitor.[4][5][6]

Reproducibility: The anti-proliferative effects of Sikokianin C on HT29 cells and its selective inhibition of CBS have been detailed in a study by Chen et al. (2018).[1][2] To date, there are no independent published studies that have explicitly attempted to replicate these findings. Therefore, while the initial data is promising, the reproducibility of Sikokianin C's biological effects remains to be independently verified.

Signaling Pathway of CBS Inhibition by Sikokianin C

CBS_Inhibition cluster_transsulfuration Transsulfuration Pathway cluster_inhibition Inhibition Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine Sikokianin_C Sikokianin C Sikokianin_C->CBS

CBS Inhibition by Sikokianin C

Comparison of Sikokianin A with Alternative Nrf2 Activators

Sikokianin A has been shown to protect PC12 cells, a common model for neuronal cells, from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury. This neuroprotective effect is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates antioxidant and cytoprotective genes.[1]

CompoundTarget PathwayReported EC50 (in vitro)Cell LineNotes
Sikokianin A Nrf2 ActivationNot ReportedPC12Demonstrated neuroprotective effects in an OGD/R model.[1]
CurcuminNrf2 Activation~36 µM (ARE luciferase reporter assay)AREc32A well-studied natural polyphenol with Nrf2 activating properties.[7]
SulforaphaneNrf2 Activation~33 µM (ARE luciferase reporter assay)AREc32A potent Nrf2 activator found in cruciferous vegetables.[7]
Dimethyl Fumarate (DMF)Nrf2 ActivationNot directly comparableMultipleAn approved drug for multiple sclerosis that acts via Nrf2 activation.
CDDO-ImNrf2 Activation0.41 µM (ARE luciferase reporter assay)AREc32A potent synthetic triterpenoid Nrf2 activator.[7]

Reproducibility: The neuroprotective effects of Sikokianin A and its activation of the Nrf2 pathway were reported in a single study by Ding et al. (2019).[1] Similar to Sikokianin C, there is a lack of independent studies confirming these findings. The reproducibility of Sikokianin A's biological effects is therefore yet to be established.

Signaling Pathway of Nrf2 Activation by Sikokianin A

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Sikokianin_A Sikokianin A Sikokianin_A->Nrf2_Keap1 dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Nrf2 Activation by Sikokianin A

Experimental Protocols

Detailed experimental protocols are crucial for the verification and replication of scientific findings. Below are representative protocols for the key experiments described for Sikokianin C and Sikokianin A, based on standard laboratory procedures.

Proliferation Assay for Sikokianin C in HT29 Cells (MTT Assay)

This protocol describes a common method to assess cell viability and proliferation.

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed HT29 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of Sikokianin C Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

MTT Assay Workflow

Methodology:

  • Cell Culture: HT29 human colon cancer cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sikokianin C (e.g., 0.1, 1, 10, 100 μM) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for 48 hours.

  • MTT Assay:

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Neuroprotection Assay for Sikokianin A in PC12 Cells (OGD/R Model)

This protocol outlines a method to simulate ischemic conditions in vitro to assess the neuroprotective effects of a compound.

Workflow Diagram:

OGD_Workflow Start Start Seed_Cells Seed PC12 cells in culture plates Start->Seed_Cells Pretreat Pre-treat cells with Sikokianin A Seed_Cells->Pretreat OGD Induce Oxygen-Glucose Deprivation (OGD) (glucose-free medium, hypoxic chamber) Pretreat->OGD Reperfusion Reperfusion (normal medium and normoxic conditions) OGD->Reperfusion Assess_Viability Assess cell viability (e.g., LDH release, MTT assay) Reperfusion->Assess_Viability End End Assess_Viability->End

OGD/R Assay Workflow

Methodology:

  • Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with horse serum and fetal bovine serum, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Pre-treatment: Cells are pre-treated with various concentrations of Sikokianin A for a specified period (e.g., 2 hours) before OGD.

  • Oxygen-Glucose Deprivation (OGD):

    • The culture medium is replaced with glucose-free DMEM.

    • The cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined duration (e.g., 4 hours).

  • Reperfusion:

    • The glucose-free medium is replaced with normal culture medium.

    • The cells are returned to normoxic conditions (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • LDH Assay: The amount of lactate dehydrogenase (LDH) released into the culture medium is measured as an indicator of cell death.

    • MTT Assay: As described above, to assess metabolic activity.

  • Western Blot Analysis for Nrf2 Pathway Activation:

    • Cell lysates are collected after treatment.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) to assess the activation of the Nrf2 pathway.

Conclusion

Sikokianin C and Sikokianin A represent promising natural compounds with interesting biological activities as a CBS inhibitor and an Nrf2 activator, respectively. However, the current evidence for their effects is based on single studies for each compound. For these compounds to be considered for further development, independent replication of the reported biological effects is essential. The data and protocols provided in this guide are intended to facilitate such reproducibility studies and to provide a framework for comparing their performance against other molecules targeting the same pathways. Researchers are encouraged to perform these validation studies to strengthen the evidence base for the Sikokianin family of compounds.

References

Benchmarking Sikokianin E Against Known Natural Product Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of Sikokianin E against established natural product anticancer agents. Due to the limited publicly available experimental data on this compound, this guide utilizes data from its close structural analog, Sikokianin C , as a benchmark. The information presented herein is intended to provide a valuable resource for researchers interested in the therapeutic potential of the Sikokianin family of compounds.

Executive Summary

Natural products have historically been a rich source of novel anticancer agents. The Sikokianin family of biflavonoids, isolated from plants of the Wikstroemia genus, has demonstrated various biological activities. While specific anticancer data for this compound is scarce, its analog, Sikokianin C, has shown promising activity against colon cancer cell lines. This guide compares the available data for Sikokianin C with that of well-established natural product anticancer drugs such as Paclitaxel, Doxorubicin, and Vincristine, providing a framework for evaluating its potential efficacy.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of Sikokianin C and other prominent natural product anticancer agents against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 Value
Sikokianin C HT29 (Colon Carcinoma)1.6 µM[1]
Paclitaxel A549 (Lung Carcinoma)40 nM[2]
MCF-7 (Breast Adenocarcinoma)3.5 µM[3]
SK-BR-3 (Breast Adenocarcinoma)4 µM[3]
MDA-MB-231 (Breast Adenocarcinoma)0.3 µM[3]
Ovarian Carcinoma Cell Lines0.4 - 3.4 nM[4]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.2 µM[5]
BFTC-905 (Bladder Cancer)2.3 µM[5]
HeLa (Cervical Carcinoma)2.9 µM[5]
MCF-7 (Breast Adenocarcinoma)2.5 µM[5]
M21 (Melanoma)2.8 µM[5]
Vincristine A549 (Lung Carcinoma)40 nM[2]
MCF-7 (Breast Adenocarcinoma)5 nM[2]
SY5Y (Neuroblastoma)1.6 nM[2]
VCR/MCF7 (Vincristine-resistant Breast Cancer)10,574 nM[6]

Note: The IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Mechanism of Action: Sikokianin C

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS).[1] CBS is an enzyme that is overexpressed in certain cancers, including colon cancer, and plays a role in tumor cell proliferation and migration. By inhibiting CBS, Sikokianin C can suppress the growth of cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of natural products.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the effect of a compound on cell proliferation and survival.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[10][11]

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Wash the plates to remove the TCA and then stain the cells with SRB solution.

    • Wash away the unbound SRB dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance using a microplate reader at a wavelength of 510-565 nm.[12][13]

    • Calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.[17][18]

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway of Sikokianin C in Colon Cancer

Sikokianin_C_Pathway cluster_cell HT29 Colon Cancer Cell Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS Inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces Proliferation Cell Proliferation & Migration CBS->Proliferation Promotes

Caption: Proposed mechanism of action of Sikokianin C in colon cancer cells.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_workflow In Vitro Anticancer Activity Assessment start Cancer Cell Culture treatment Treatment with This compound / Analogs start->treatment cytotoxicity_assay Cell Viability Assay (MTT / SRB) treatment->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI) ic50->apoptosis_assay If potent mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Sikokianin E, a biflavonoid compound utilized in antiviral research. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 2253791-96-5[1]
Molecular Formula C42H42O22[1]
Molecular Weight 959.16 g/mol [1]
Physical Form Powder[1]
Known Applications Antiviral activity studies[1]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or face shield
Respiratory Protection N95 mask or equivalent, especially when handling the powder form
Lab Coat Standard laboratory coat

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment.

  • Decontamination of Labware:

    • All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated.

    • Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone) in a designated chemical fume hood.

    • Collect the solvent rinse as hazardous waste. Do not dispose of it down the drain.

  • Collection of Solid Waste:

    • Place any unused or expired this compound powder, along with any contaminated consumables (e.g., weighing paper, pipette tips), into a clearly labeled, sealed container for solid chemical waste.

    • The container must be compatible with the chemical and properly sealed to prevent leakage.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Include the date of waste generation.

  • Storage of Chemical Waste:

    • Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure that the storage area is secure and away from incompatible materials.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal vendor to arrange for the pickup and proper disposal of the hazardous waste.

    • Never dispose of this compound in regular trash or down the drain.

Biological Activity and Experimental Context

While the specific signaling pathways of this compound are a subject of ongoing research, related biflavonoids like Sikokianin A and C have been shown to influence cellular processes such as oxidative stress and apoptosis. Sikokianin A can activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[2] Sikokianin C has been identified as an inhibitor of cystathionine β-synthase (CBS), an enzyme implicated in apoptosis.[3][4]

Sikokianin_Signaling cluster_oxidative_stress Oxidative Stress Response cluster_apoptosis Apoptosis Pathway Sikokianin_A Sikokianin A (Related Compound) Nrf2 Nrf2 Activation Sikokianin_A->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Oxidative_Stress_Protection Protection against Oxidative Stress HO1->Oxidative_Stress_Protection Sikokianin_C Sikokianin C (Related Compound) CBS Cystathionine β-synthase (CBS) Sikokianin_C->CBS Inhibition Apoptosis Induction of Apoptosis CBS->Apoptosis Inhibition of Apoptosis Antiviral_Assay_Workflow cluster_setup Experiment Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis Prepare_Cells 1. Prepare Host Cell Culture Infect_Cells 4. Infect Host Cells with Virus-Compound Mixture Prepare_Cells->Infect_Cells Prepare_Compound 2. Prepare this compound Serial Dilutions Pre_incubation 3. Pre-incubate Virus with this compound Prepare_Compound->Pre_incubation Pre_incubation->Infect_Cells Incubate 5. Incubate for Viral Replication Period Infect_Cells->Incubate Assess_Viability 6. Assess Cell Viability (e.g., MTS Assay) Incubate->Assess_Viability Calculate_EC50 7. Calculate EC50 Value Assess_Viability->Calculate_EC50 Controls Controls: - Virus Only - Cells Only - Compound Only (Cytotoxicity)

References

Personal protective equipment for handling Sikokianin E

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sikokianin E

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available data and general laboratory safety protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment should be conducted before commencing any work.

Properties of this compound
PropertyValueSource
Molecular Formula C42H42O22CD BioGlyco
Molecular Weight 959.16CD BioGlyco
Form PowderCD BioGlyco
Purity ≥98% (determined by HPLC)CD BioGlyco
Identity Confirmed by MS and NMRCD BioGlyco

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.[1]

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection N95 mask or equivalent
Skin and Body Protection Laboratory coat

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. As a general guideline:

  • Solid Waste: Collect waste this compound powder and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed container labeled as chemical waste.

  • Liquid Waste: If this compound is dissolved in a solvent, dispose of the solution in a designated solvent waste container.

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocols

Signaling Pathways

Information on specific signaling pathways modulated by this compound is not currently available.

General Laboratory Workflow for Handling this compound

The following diagram illustrates a general workflow for safely handling a powdered chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Proceed if safe Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.